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  • Product: Carbazamidine monohydrochloride
  • CAS: 1937-19-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Carbazamidine Monohydrochloride (Aminoguanidine Hydrochloride) in Research

Abstract Carbazamidine monohydrochloride, more commonly known in the scientific community as aminoguanidine hydrochloride or pimagedine, is a small molecule with a rich history in biomedical research. Initially investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazamidine monohydrochloride, more commonly known in the scientific community as aminoguanidine hydrochloride or pimagedine, is a small molecule with a rich history in biomedical research. Initially investigated for its therapeutic potential in diabetic complications, its utility in the laboratory has been defined by its distinct biochemical activities. This guide provides an in-depth exploration of aminoguanidine's core applications in research, focusing on its mechanisms of action, practical experimental protocols, and its role as a synthetic building block. We will delve into its function as a selective inhibitor of inducible nitric oxide synthase (iNOS), a potent scavenger of precursors to Advanced Glycation End-products (AGEs), and a versatile reagent in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: Unveiling the Multifaceted Nature of Aminoguanidine

Aminoguanidine (AG) is a hydrazine derivative of guanidine, supplied as a stable hydrochloride salt. Its structure is deceptively simple, yet it confers a potent nucleophilicity that is central to its primary mechanisms of action. While its journey as a clinical candidate for diabetic nephropathy was ultimately halted due to safety and efficacy concerns, these very investigations illuminated its powerful biochemical properties, securing its place as a valuable tool in preclinical research.[1][2]

The research applications of aminoguanidine hydrochloride are principally centered around three distinct areas:

  • Enzyme Inhibition: Primarily as a selective, mechanism-based inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[3][4]

  • Glycobiology: As a powerful inhibitor of Advanced Glycation End-product (AGE) formation.[5][6]

  • Synthetic Chemistry: As a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly triazoles.[7][8]

This guide will dissect each of these applications, providing the foundational theory, mechanistic insights, and actionable protocols to empower researchers in their experimental design.

Aminoguanidine as a Selective iNOS Inhibitor

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory and pathophysiological processes in numerous diseases.[9] Unlike the constitutive isoforms (nNOS and eNOS), which produce transient, low levels of NO for signaling, iNOS can generate large, sustained fluxes of NO that contribute to cellular stress and tissue damage. The ability to selectively inhibit iNOS without affecting the critical functions of the constitutive isoforms is a significant goal in pharmacology. Aminoguanidine has been identified as one of the first compounds to exhibit this valuable selectivity.[3][4]

Mechanism of iNOS Inhibition

Aminoguanidine is a mechanism-based inactivator, or "suicide inhibitor," of all NOS isoforms, but it displays a marked preference for iNOS.[10][11] Its mechanism involves being processed by the enzyme as if it were the natural substrate, L-arginine. This catalytic turnover leads to the formation of a reactive species that covalently modifies the enzyme, causing irreversible inactivation.[10][12]

The inactivation process requires the full catalytic machinery to be active, needing the presence of co-factors such as Ca²⁺, calmodulin, NADPH, and tetrahydrobiopterin.[10] Studies have shown that this inactivation proceeds through multiple pathways, including covalent modification of both the iNOS protein and the heme prosthetic group at the active site, without destroying the porphyrin ring itself.[12][13] This contrasts with some other inhibitors that cause complete heme destruction.[12] The selectivity for iNOS over eNOS and nNOS is crucial, as it allows researchers to probe the specific contributions of inducible NO production in disease models.[4]

Diagram: Mechanism of Nitric Oxide Synthase (NOS) Action and Inhibition

The following diagram illustrates the normal catalytic cycle of NOS and the point of intervention for inhibitors like Aminoguanidine.

NOS_Pathway cluster_0 NOS Catalytic Cycle cluster_1 Inhibition Pathway L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate Binding NOHA N-ω-hydroxy-L-arginine NOS_Enzyme->NOHA Oxidation 1 (NADPH, O2) L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Oxidation 2 (NADPH, O2) NO Nitric Oxide (NO) NOS_Enzyme->NO Reactive_Intermediate Reactive Intermediate NOS_Enzyme->Reactive_Intermediate Catalytic Turnover NOHA->NOS_Enzyme Downstream_Signaling sGC Activation Peroxynitrite Formation etc. NO->Downstream_Signaling Physiological / Pathophysiological Effects Aminoguanidine Aminoguanidine Aminoguanidine->NOS_Enzyme Competitive Binding (Acts as substrate analog) Inactive_NOS Inactive NOS (Covalently Modified) Reactive_Intermediate->Inactive_NOS Covalent Modification

Caption: Workflow of NOS catalysis and mechanism-based inactivation by Aminoguanidine.

Quantitative Data: Inhibitory Potency

The selectivity of aminoguanidine for iNOS is a key feature for its use in research. While it can inhibit all isoforms, its potency is significantly greater for the inducible form.

Enzyme TargetSpeciesIC50 / Ki ValueNotesReference(s)
Inducible NOS (iNOS) MouseIC50: 2.1 µMIn-vitro enzyme assay.[14]
Inducible NOS (iNOS) Rat-Aminoguanidine is >50-fold more effective against iNOS than eNOS or nNOS.[4]
Neuronal NOS (nNOS) Rat-Shows significantly lower potency compared to iNOS.[11][14]
Endothelial NOS (eNOS) Bovine-Shows significantly lower potency compared to iNOS.[14]
Diamine Oxidase (DAO) Rat-Potent inhibitor; enhances adaptive response to intestinal resection by blocking putrescine degradation.[15]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: Inhibition of iNOS in Cell Culture

This protocol provides a general framework for inhibiting cytokine-induced NO production in a macrophage cell line (e.g., RAW 264.7) using aminoguanidine hydrochloride.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Aminoguanidine Hydrochloride (CAS 1937-19-5), sterile stock solution (e.g., 100 mM in sterile PBS or culture medium)

  • Griess Reagent Kit for nitrite measurement

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (24- or 96-well)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of ~2.5 x 10⁵ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment with Inhibitor: The next day, remove the culture medium. Add fresh medium containing the desired concentrations of aminoguanidine hydrochloride. A typical concentration range to test is 10 µM to 1 mM.[16] Include a "vehicle control" well that receives medium with the same volume of vehicle (e.g., PBS) used for the highest concentration of aminoguanidine. Incubate for 1-2 hours.

  • iNOS Induction: To the aminoguanidine-containing wells, add the inducing agents. A common combination is LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 50 U/mL).[17] Also, prepare the following controls:

    • Negative Control: Cells with medium only (no aminoguanidine, no inducers).

    • Positive Control: Cells with inducers (LPS + IFN-γ) but no aminoguanidine.

  • Incubation: Return the plate to the incubator for 24 hours. This allows for iNOS expression and subsequent NO production.

  • Nitrite Measurement: Nitric oxide is unstable and rapidly oxidizes to nitrite (NO₂⁻) in aqueous culture medium. The concentration of nitrite is therefore used as a proxy for NO production.

    • Carefully collect 50-100 µL of the cell culture supernatant from each well.

    • Use the Griess Reagent Kit to measure the nitrite concentration according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided nitrite standards.

    • Calculate the nitrite concentration in each sample.

    • Normalize the results to the positive control (100% NO production) and express the inhibition as a percentage.

    • Optionally, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cytotoxicity.[18]

Aminoguanidine as an Inhibitor of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[19] This process, known as the Maillard reaction, is accelerated under hyperglycemic conditions and contributes to the long-term complications of diabetes, such as nephropathy, retinopathy, and neuropathy.[2][20] Aminoguanidine was the prototype therapeutic agent developed to combat AGE formation.[6]

Mechanism of AGE Inhibition

The primary mechanism by which aminoguanidine inhibits AGE formation is through its action as a potent scavenger of reactive dicarbonyl species.[6][21] The Maillard reaction proceeds through several stages. After the initial formation of a Schiff base and its rearrangement to an Amadori product, subsequent degradation reactions produce highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and 3-deoxyglucosone (3-DG).[5] These dicarbonyls are potent cross-linking agents that rapidly react with proteins to form irreversible AGEs.

Aminoguanidine, with its nucleophilic hydrazine group, reacts swiftly with these dicarbonyl intermediates, trapping them and converting them into stable, less reactive substituted 3-amino-1,2,4-triazine derivatives.[6] This effectively diverts the reactive carbonyls away from their protein targets, preventing the final cross-linking and AGE formation steps.[5][22]

Diagram: Inhibition of Advanced Glycation End-product (AGE) Formation

This diagram outlines the Maillard reaction and the trapping mechanism of Aminoguanidine.

AGE_Formation Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Amadori_Product Amadori Product (e.g., Fructosamine) Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Reactive α-Dicarbonyls (Glyoxal, Methylglyoxal, 3-DG) Amadori_Product->Dicarbonyls Degradation & Oxidation AGEs Advanced Glycation End-products (AGEs) (Cross-linked Protein) Dicarbonyls->AGEs Reaction with Protein Protein Protein Protein->Schiff_Base Triazine Stable 3-Amino-1,2,4-Triazine Adducts Aminoguanidine Aminoguanidine Aminoguanidine->Triazine

Caption: Aminoguanidine traps reactive dicarbonyls, preventing protein cross-linking and AGE formation.

Experimental Protocol: In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This protocol describes a common in vitro method to assess the anti-glycation activity of aminoguanidine by measuring the fluorescence of AGEs formed from the incubation of bovine serum albumin (BSA) and glucose.

Materials:

  • Bovine Serum Albumin (BSA), fatty-acid free

  • D-Glucose

  • Aminoguanidine Hydrochloride

  • Phosphate buffer (0.1 M, pH 7.4) containing sodium azide (0.02%) to prevent microbial growth

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of BSA (e.g., 50 mg/mL) in the phosphate buffer.

    • Prepare a stock solution of D-Glucose (e.g., 1 M) in the phosphate buffer.

    • Prepare a stock solution of Aminoguanidine Hydrochloride (e.g., 100 mM) in the phosphate buffer.

  • Reaction Setup: In sterile microcentrifuge tubes, set up the following reaction mixtures (example volumes for a 1 mL final reaction):

    • Control (BSA only): 200 µL BSA stock + 800 µL buffer.

    • Glycated Control (BSA + Glucose): 200 µL BSA stock + 500 µL Glucose stock + 300 µL buffer. (Final concentrations: 10 mg/mL BSA, 500 mM Glucose).

    • Test Sample (BSA + Glucose + AG): 200 µL BSA stock + 500 µL Glucose stock + 100 µL Aminoguanidine stock (for 10 mM final) + 200 µL buffer. Prepare a range of aminoguanidine concentrations to determine dose-dependency.[23]

  • Incubation: Cap the tubes securely and incubate them in the dark at 37°C for an extended period, typically 1 to 5 weeks. The formation of AGEs is a slow process.[23]

  • Fluorescence Measurement:

    • After the incubation period, briefly centrifuge the tubes to pellet any precipitate.

    • Dilute an aliquot of the supernatant from each tube with phosphate buffer if necessary.

    • Measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of many AGEs is measured with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

    • Subtract the fluorescence of the "Control (BSA only)" sample from all other readings to correct for background fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each aminoguanidine concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Glycated Control)] x 100

    • Plot the % inhibition against the concentration of aminoguanidine to generate a dose-response curve.

Aminoguanidine in Synthetic Chemistry

Beyond its role as an inhibitor, aminoguanidine hydrochloride is a valuable and versatile starting material for the synthesis of nitrogen-rich heterocyclic compounds. Its unique structure, featuring both a guanidine and a hydrazine moiety, provides multiple reactive sites for cyclization reactions.[21]

Synthesis of 3-Amino-1,2,4-Triazoles

One of the most common applications of aminoguanidine in organic synthesis is the preparation of 3-amino-1,2,4-triazole derivatives. These structures are important scaffolds in medicinal chemistry and materials science. The classical synthesis involves the acylation of aminoguanidine with a carboxylic acid or its derivative, followed by a cyclization step.[8]

General Reaction Scheme: The reaction typically proceeds by the condensation of a carboxylic acid with aminoguanidine under acidic conditions and heat. The initially formed N-acyl aminoguanidine intermediate undergoes intramolecular cyclization with the loss of water to form the stable 1,2,4-triazole ring.

Experimental Protocol: Microwave-Assisted Synthesis of a 5-Substituted-3-Amino-1,2,4-Triazole

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for this transformation, especially when using volatile carboxylic acids.[24]

Materials:

  • Aminoguanidine bicarbonate or hydrochloride

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Hydrochloric acid (HCl), if starting from the bicarbonate salt

  • Microwave reactor with sealed reaction vials

  • Ethanol for recrystallization

Procedure (adapted from[24]):

  • Reagent Preparation: If starting with aminoguanidine bicarbonate (1 eq.), it must first be converted to the hydrochloride salt in situ by adding an equimolar amount of HCl and stirring. If starting with aminoguanidine hydrochloride, this step is omitted.

  • Reaction Setup: In a microwave-safe sealed vial, combine aminoguanidine hydrochloride (1 eq.) and the desired carboxylic acid (1.5-2 eq.). If the acid is a solid, a minimal amount of a high-boiling solvent like isopropanol may be added.[24]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The optimal conditions will vary depending on the specific carboxylic acid used and should be determined empirically.

  • Work-up and Purification:

    • Allow the reaction vial to cool to room temperature.

    • Open the vial carefully. The crude product may be a solid or a viscous oil.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized triazole using standard analytical techniques (NMR, Mass Spectrometry, Melting Point).

Conclusion and Future Perspectives

Carbazamidine monohydrochloride, or aminoguanidine, stands as a testament to how a compound's journey in one field can open up valuable avenues in another. Though its clinical aspirations were not realized, its legacy in the research laboratory is secure. As a selective iNOS inhibitor, it provides a crucial tool for dissecting the complex role of nitric oxide in inflammation and disease. As an AGE inhibitor, it remains a benchmark compound for studying the mechanisms of glycation and developing new therapeutic strategies for diabetic complications.[1][19] Finally, its utility as a synthetic precursor continues to facilitate the creation of novel heterocyclic molecules for a wide range of applications. Understanding the mechanisms and protocols detailed in this guide will enable researchers to effectively apply this versatile molecule to advance their scientific inquiries.

References

  • Aminoguanidine. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Aminoguanidine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Edelstein, D., & Brownlee, M. (1992). Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. Diabetes, 41(1), 26–29. [Link]

  • Freedman, B. I., Wuerth, J. P., Cartwright, K., Bain, R. P., Dippe, S., Hershon, K., Mooradian, A. D., & Spinowitz, B. S. (1999). Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II). Controlled clinical trials, 20(5), 496–510. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]

  • Ahmad, S., Shahab, U., Baig, M. H., & Khan, M. S. (2015). Antiglycation therapy: Discovery of promising antiglycation agents for the management of diabetic complications. Critical Reviews in Food Science and Nutrition, 57(11), 2315-2326. [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968. [Link]

  • Pimagedine. (n.d.). Grokipedia. Retrieved February 18, 2026, from [Link]

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 44(27), 11530-11541. [Link]

  • Wolff, D. J., & Gribin, B. J. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of biochemistry and biophysics, 316(1), 290–301. [Link]

  • MoreLife. (2006, May 8). Research Chemicals - Aminoguanidine. Retrieved from [Link]

  • Soulis, T., Cooper, M. E., Sastra, S., Jerums, G., & Doyle, A. E. (1996). Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment. Kidney international, 50(2), 627–634. [Link]

  • Glushkov, V. A., Rudakova, E. V., Shklyaeva, E. V., & Mardanova, A. M. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2024(1), M1838. [Link]

  • Wilkinson-Berka, J. L., Kelly, D. J., Koerner, D. M., Jaworski, K., Davis, B., & Cooper, M. E. (2002). ALT-946 and Aminoguanidine, Inhibitors of Advanced Glycation, Improve Severe Nephropathy in the Diabetic Transgenic (mREN-2)27 Rat. Diabetes, 51(11), 3283-3289. [Link]

  • Li, H., & Poulos, T. L. (2000). Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase. The Journal of biological chemistry, 275(18), 13339–13344. [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968. [Link]

  • Nakano, K., Kikuchi, K., Tode, C., Ohuchi, E., Ohuchi, S., Itoh, F., & Kogen, H. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British journal of pharmacology, 136(8), 1131–1138. [Link]

  • Sjostedt, G., & Gringas, L. (1946). 3-amino-1h-1,2,4-triazole. Organic Syntheses, 26, 11. [Link]

  • Ho, J. H., Yong, P. H., Lim, S. M., & Ng, S. L. (2025). Natural Compounds as Inhibitors of Advanced Glycation End Products Formation: A Systematic Review. Journal of Applied Pharmaceutical Science. [Link]

  • Uddin, M. S., Mamun, A. A., Al-Amin, M. M., & Ashraf, G. M. (2022). Advanced Glycation End Products in Health and Disease. Advances in experimental medicine and biology, 1377, 1–19. [Link]

  • Chernyshov, D. V., Tverdokhlebov, A. V., & Karpenko, N. S. (2025). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 98(8), 1-8. [Link]

  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476. [Link]

  • Bach, L. A., Dean, R., Youssef, S., & Cooper, M. E. (2000). Aminoguanidine ameliorates changes in the IGF system in experimental diabetic nephropathy. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 15(3), 357–364. [Link]

  • Popa-Wagner, A., Mitran, S., Sivanesan, S., Chang, E., & Buga, A. M. (2023). Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. International Journal of Molecular Sciences, 24(6), 5792. [Link]

  • Hasan, K., He, G., & Wolff, D. J. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of biochemistry and biophysics, 347(2), 249–256. [Link]

  • Kousar, S., & Azam, S. (2016). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. Pakistan journal of pharmaceutical sciences, 29(5), 1637-1642. [Link]

  • Bach, L. A., et al. (2000). Aminoguanidine ameliorates changes in the IGF system in experimental diabetic nephropathy. Nephrology Dialysis Transplantation, 15(3), 357-364. [Link]

  • Corbett, J. A., & McDaniel, M. L. (1995). The use of aminoguanidine, a selective iNOS inhibitor, to evaluate the role of nitric oxide in the development of autoimmune diabetes. Methods (San Diego, Calif.), 7(1), 77–83. [Link]

  • ResearchGate. (2016). What concentration of Aminoguanidine Bicarbonate Salt should I use in cell culture to inhibit inducible nitric oxide synthase (iNOS)? [Forum post]. Retrieved from [Link]

  • Buts, J. P., De Keyser, N., Kolanowski, J., Sokal, E., & Van Hoorn, H. (1992). Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat. Digestion, 51(2), 99–106. [Link]

  • da Silva, R. S., et al. (2018). Effects of aminoguanidine (50 µM) on Phe-induced vasoconstriction and messenger RNA concentration of iNOS [Image]. ResearchGate. Retrieved from [Link]

  • Bryk, R., & Wolff, D. J. (1998). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Biochemistry, 37(14), 4766-4773. [Link]

  • Galea, E., Regunathan, S., & Reis, D. J. (1996). Selective Inhibition of Inducible Nitric Oxide Synthase by Agmatine. Biochemical and Biophysical Research Communications, 222(2), 343-347. [Link]

  • BindingDB. (2024). Ki Summary for Diamine oxidase [copper-containing]. Retrieved February 18, 2026, from [Link]

  • Schulz, A., et al. (2015). Concentration-dependent inhibition of iNOS by aminoguanidine (AG) [Image]. ResearchGate. Retrieved from [Link]

  • Salinas-Carmona, M. C., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS neglected tropical diseases, 14(10), e0008775. [Link]

Sources

Exploratory

The Nomenclature Paradox: Navigating Aminoguanidine HCl (Carbazamidine) in Drug Discovery

[1] Abstract This technical guide addresses the persistent confusion regarding Aminoguanidine hydrochloride and Carbazamidine monohydrochloride . Despite distinct labeling in chemical catalogs, these terms refer to the i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract This technical guide addresses the persistent confusion regarding Aminoguanidine hydrochloride and Carbazamidine monohydrochloride . Despite distinct labeling in chemical catalogs, these terms refer to the identical chemical entity (CAS 1937-19-5).[1] This document serves as a definitive reference for researchers, clarifying the nomenclature, detailing the dual-mechanism pharmacology (AGE and iNOS inhibition), and providing standardized protocols for its use as a reference tool in modern drug discovery.

Part 1: Chemical Identity & The "Vs" Myth

Definitive Disambiguation

In drug development sourcing, redundancy leads to inefficiency. Researchers often encounter "Carbazamidine" in older patent literature or specific reagents catalogs, while "Aminoguanidine" dominates pharmaceutical texts. They are synonyms.

There is no structural, stereochemical, or functional difference between the two. The "monohydrochloride" suffix in Carbazamidine simply specifies the 1:1 stoichiometry implied by "hydrochloride" in Aminoguanidine.[1]

Physicochemical Verification Table

Table 1: Comparative Identity Data

PropertyAminoguanidine HydrochlorideCarbazamidine MonohydrochlorideVerdict
CAS Number 1937-19-5 1937-19-5 Identical
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Identical
Mol.[1][2][3][4][5][6][7][8] Weight 110.55 g/mol 110.55 g/mol Identical
IUPAC Name Hydrazinecarboximidamide HClAmino(diaminomethylidene)azanium ClSynonymous
Appearance White crystalline powderWhite crystalline powderIdentical
Solubility Highly soluble in water (>50 mg/mL)Highly soluble in water (>50 mg/mL)Identical

Critical Sourcing Note: Do not pay a premium for "Carbazamidine" assuming it is a higher purity grade or distinct isomer.[1] Always verify the CAS number (1937-19-5).[1][9]

Part 2: Pharmacological Mechanisms

Aminoguanidine (AG) is a "dirty" drug in the best sense—it possesses a dual mechanism that makes it a powerful research tool, though this promiscuity contributed to its clinical failure as Pimagedine .

Mechanism A: The AGE Trap (Maillard Reaction Interruption)

AG is the prototype inhibitor of Advanced Glycation End-products (AGEs).[1] In hyperglycemic states, glucose oxidizes to form reactive dicarbonyls (Methylglyoxal, Glyoxal, 3-Deoxyglucosone). These dicarbonyls attack protein amino groups (Lysine, Arginine), causing cross-linking and fibrosis.

  • Action: AG possesses a nucleophilic hydrazine group that reacts rapidly with

    
    -oxoaldehydes (dicarbonyls).[1]
    
  • Result: It forms stable triazine adducts (e.g., 3-amino-1,2,4-triazine), effectively "scavenging" the carbonyl stress before it can damage tissue proteins.

Mechanism B: iNOS Selectivity

AG is a selective inhibitor of inducible Nitric Oxide Synthase (iNOS) over constitutive isoforms (eNOS, nNOS).

  • Structural Logic: AG is a structural analogue of L-Arginine .[1] It binds to the heme active site of iNOS, preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

Visualizing the Pathway

The following diagram illustrates how AG intervenes in the Maillard reaction to prevent tissue fibrosis.

AGE_Inhibition Glucose Glucose/Reducing Sugars Schiff Schiff Base Glucose->Schiff Non-enzymatic Amadori Amadori Product Schiff->Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (Methylglyoxal, 3-DG) Amadori->Dicarbonyls Oxidation Triazine Stable Triazine Adduct (Excreted) Dicarbonyls->Triazine Adduct Formation Crosslinks Protein Cross-linking (Collagen/Elastin) Dicarbonyls->Crosslinks Attacks Lys/Arg AG Aminoguanidine HCl (The Trap) AG->Dicarbonyls Scavenging Fibrosis Tissue Fibrosis (Nephropathy) Crosslinks->Fibrosis Accumulation

Figure 1: Mechanism of Action.[1] Aminoguanidine intercepts reactive dicarbonyl intermediates, diverting them from protein cross-linking into stable, excretable triazine adducts.

Part 3: The "Pimagedine" Lesson (Clinical Context)

Aminoguanidine reached Phase III clinical trials under the name Pimagedine (ACTION trial) for diabetic nephropathy.[1] While it successfully reduced proteinuria and retarded the progression of renal failure, the trial was terminated/failed due to safety signals.

Why it matters for researchers:

  • Toxicity Window: High doses (>300mg/day) induced autoantibodies (ANCA-positive vasculitis), anemia, and flu-like symptoms.[1] This highlights the reactivity of the hydrazine group against host co-factors (e.g., Pyridoxal phosphate/Vitamin B6 deficiency).

  • Current Status: It is no longer a clinical candidate but remains the gold-standard positive control for testing new AGE inhibitors.[1] Any new anti-glycation drug must be benchmarked against AG in in vitro assays.[1]

Part 4: Experimental Protocol

Standardized In Vitro AGE Inhibition Assay

This protocol uses Aminoguanidine HCl as the reference standard to validate the inhibition of fluorescent AGE formation in Bovine Serum Albumin (BSA).[1]

Reagents Preparation
  • Phosphate Buffer (PBS): 0.2 M, pH 7.4, containing 0.02% Sodium Azide (

    
    ) to prevent bacterial growth.[1]
    
  • BSA Solution: 10 mg/mL BSA in PBS.

  • Glycation Agent: 0.5 M Glucose AND 0.5 M Fructose (Fructose accelerates the reaction).[1]

  • Reference Inhibitor: Aminoguanidine HCl (CAS 1937-19-5), dissolved in PBS to yield final concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

Workflow Logic

The experiment must run for 7–14 days at 37°C . Accelerated assays (using Methylglyoxal instead of Glucose) can run in 24–48 hours but are less physiologically relevant.[1]

Assay_Workflow cluster_prep Phase 1: Preparation cluster_inc Phase 2: Reaction cluster_anal Phase 3: Analysis Mix Mix Reagents: 1. BSA (10mg/mL) 2. Sugar (0.5M) 3. AG (Var. Conc.) Incubate Incubate at 37°C (Darkness, 7-14 Days) Mix->Incubate Control_Pos Positive Control: BSA + Sugar + PBS Control_Pos->Incubate Control_Neg Blank: BSA + PBS only Control_Neg->Incubate Read Read Fluorescence Ex: 370nm | Em: 440nm Incubate->Read Calc Calculate % Inhibition: (1 - (Sample-Blank)/(Control-Blank)) * 100 Read->Calc

Figure 2: Assay Workflow.[1] A self-validating protocol requiring positive (glycated) and negative (non-glycated) controls to calculate the specific inhibition percentage of Aminoguanidine.[1]

Validation Criteria
  • Self-Validation: The "Positive Control" (BSA + Sugar) must show a >10-fold increase in fluorescence compared to the "Blank" (BSA only) for the assay to be valid.[1]

  • Expected Result: Aminoguanidine HCl should exhibit an

    
     of approximately 1.0 – 2.0 mM in this specific glucose-BSA system.[1]
    

Part 5: Quality Control & Impurity Profiling

When sourcing Aminoguanidine HCl (Carbazamidine) for sensitive biological assays, purity is paramount.[1]

The Hydrazine Risk: The synthesis of Aminoguanidine often involves the reaction of cyanamide with hydrazine. Residual Hydrazine is a known carcinogen and a potent enzyme inhibitor in its own right.[1]

  • Requirement: Ensure the Certificate of Analysis (CoA) reports "Free Hydrazine" < 10 ppm.[1]

  • Impact: High hydrazine levels can cause false positives in cytotoxicity assays and false negatives in enzymatic assays due to non-specific protein denaturation.[1]

References

  • Bolton, W. K., et al. (2004).[1] Randomized Trial of an Inhibitor of Formation of Advanced Glycation End Products in Diabetic Nephropathy. American Journal of Nephrology, 24(1), 32–40. [Link]

  • Thornalley, P. J. (2003).[1] Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[1][8][9][10][11][12] Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link][1]

  • Corbett, J. A., & McDaniel, M. L. (1996). The use of aminoguanidine to inhibit the inducible nitric oxide synthase.[5][6][10][13] Methods in Enzymology, 268, 398-408. [Link]

  • PubChem. (n.d.).[1] Aminoguanidine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Freedman, B. I., et al. (1999).[1] Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II). Controlled Clinical Trials, 20(5), 493-510. [Link]

Sources

Foundational

A Technical Guide to the Laboratory Synthesis of Aminoguanidine Monohydrochloride (Carbazamidine Monohydrochloride)

Abstract This guide provides a comprehensive technical overview for the laboratory-scale synthesis of Aminoguanidine Monohydrochloride, a versatile chemical intermediate also known by the synonym Carbazamidine Monohydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview for the laboratory-scale synthesis of Aminoguanidine Monohydrochloride, a versatile chemical intermediate also known by the synonym Carbazamidine Monohydrochloride. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood synthetic protocol. We will delve into the principal synthetic strategies, offering a rationale for method selection based on safety, scalability, and purity considerations. A detailed, step-by-step protocol for the synthesis via the reduction of nitroguanidine is provided, complete with safety imperatives, reagent specifications, and characterization data. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Furthermore, this document clarifies common nomenclatural ambiguities and includes a section on the synthesis of the related compound, 1,3-Diaminoguanidine Monohydrochloride, to provide a broader context for researchers working with guanidine derivatives.

Chapter 1: Foundational Concepts: Nomenclature, Properties, and Applications

Unraveling the Nomenclature

In the field of nitrogen-rich compounds, precise nomenclature is critical. The topic "Carbazamidine monohydrochloride" most commonly refers to Aminoguanidine Monohydrochloride .

  • Aminoguanidine (IUPAC: 2-Aminoguanidine; CAS: 79-17-4) has the structure where a hydrazine group is attached to the carbon atom of a guanidine core.[1] It is also known as guanylhydrazine.[1]

  • Carbazamidine is a valid synonym for aminoguanidine, reflecting its structure as the imide analogue of carbohydrazide.

  • 1,3-Diaminoguanidine (CAS: 36062-19-8 for the monohydrochloride) is a related but distinct compound where the central carbon is bonded to three nitrogen atoms, each of which is part of a hydrazine-like moiety (H₂N-NH-C(=NH)-NH-NH₂).[2]

This guide will focus primarily on the synthesis of Aminoguanidine Monohydrochloride (CAS: 1937-19-5), the most common and widely utilized of these compounds.[3] A protocol for 1,3-Diaminoguanidine Monohydrochloride is included in Chapter 5 for completeness.

Physicochemical Properties

Aminoguanidine monohydrochloride is a white to off-white crystalline solid that is soluble in water.[3] Its stability as a hydrochloride salt makes it a convenient form for storage and handling in a laboratory setting.

PropertyValueSource
Chemical Formula CH₇ClN₄[3]
Molecular Weight 110.55 g/mol -
Appearance White to off-white crystalline powder[3]
Melting Point ~163 °C (decomposes)-
Solubility Soluble in water[3]
CAS Number 1937-19-5[3]
Key Applications in Research and Development

The utility of aminoguanidine stems from its unique structure, combining a basic guanidinium group with a nucleophilic hydrazine moiety.

  • Heterocyclic Synthesis: It is a cornerstone building block for a vast array of nitrogen-containing heterocycles, including triazoles, tetrazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[4][]

  • Biochemical Inhibition: Aminoguanidine is a well-documented inhibitor of diamine oxidase and inducible nitric oxide synthase (iNOS).[][6] This activity has driven research into its potential therapeutic effects in inflammatory conditions.

  • Anti-Glycation Agent: It is recognized for its ability to inhibit the formation of advanced glycation end products (AGEs) by scavenging reactive carbonyl species.[3][][6] This mechanism was the basis for its investigation in the treatment of diabetic complications.[1]

Chapter 2: Strategic Approaches to Synthesis

Several pathways exist for the synthesis of aminoguanidine. The selection of a specific route for laboratory use depends on factors such as reagent availability, required purity, operational safety, and scale.

Overview of Synthetic Pathways

The primary methods involve building the aminoguanidine skeleton from smaller, commercially available precursors.

G cluster_start Starting Materials cluster_method Reaction Type A Nitroguanidine M1 Chemical Reduction (e.g., Zn/Acid) A->M1 Preferred Lab Route (High Purity) B Calcium Cyanamide + Hydrazine M2 Hydrazinolysis B->M2 Industrial Route (Cost-Effective) C S-Methylisothiourea + Hydrazine M3 Guanylation C->M3 Alternative Route Target Aminoguanidine Monohydrochloride M1->Target M2->Target M3->Target

Caption: Major synthetic routes to Aminoguanidine.

Route A: Reduction of Nitroguanidine

This is arguably the most reliable and common method for laboratory-scale synthesis. It involves the chemical reduction of the nitro group (-NO₂) on nitroguanidine to an amino group (-NH₂).

  • Causality: The electron-withdrawing nitro group is susceptible to reduction by various reagents, most commonly zinc powder in an acidic medium like acetic acid.[1][7] The reaction proceeds through nitroso and hydroxylamino intermediates to furnish the final amino product. This method is favored in the lab due to the high purity of the resulting aminoguanidine salt and the relatively straightforward work-up.[7]

Route B: Hydrazinolysis of Cyanamide/Calcium Cyanamide

This route is often employed for industrial production due to the low cost of the starting materials.[1] The synthesis involves the reaction of cyanamide (or its calcium salt) with hydrazine.[8][9][10]

  • Causality: The carbon atom in cyanamide is electrophilic and is attacked by the nucleophilic hydrazine. The reaction must be carefully controlled, particularly with respect to pH, to prevent the dimerization of cyanamide to dicyandiamide, which reacts poorly with hydrazine.[9] This complexity makes it less ideal for smaller, high-purity laboratory batches.

Route C: Guanylation of Hydrazine

This approach involves treating hydrazine with a guanylating agent, a molecule that transfers a C(=NH)NH₂ group.

  • Causality: A common guanylating agent is an S-alkylisothiourea salt, such as S-methylisothiourea sulfate.[11][12] The sulfur is a good leaving group, and the isothiourea acts as an electrophile that is attacked by the hydrazine nucleophile.[12] This method can be very efficient but may require the prior synthesis of the guanylating agent itself.[13]

Chapter 3: Detailed Experimental Protocol: Synthesis via Reduction of Nitroguanidine

This protocol is selected for its reliability, high yield of a pure product, and well-documented safety procedures.

Principle and Rationale

The conversion of nitroguanidine to aminoguanidine via reduction with zinc dust in an acidic environment is a classic and robust transformation. The acid activates the zinc and protonates the nitro group, facilitating the multi-step electron transfer process. The final product is isolated as its hydrochloride salt, which aids in purification by crystallization.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )QuantityNotes
NitroguanidineReagent104.0710.4 g (0.1 mol)Handle with care, potential explosive.
Zinc Dust (<10 µm)Reagent65.3826.0 g (0.4 mol)Use a fine powder for high surface area.
Glacial Acetic AcidACS60.05100 mL-
Concentrated HClACS36.46~20 mLFor salt formation.
Ethanol (95%)Reagent-200 mLFor recrystallization.
Deionized Water--500 mL-
2 L Beaker--1For reaction vessel.
Magnetic Stirrer & Bar--1-
Ice Bath--1For temperature control.
Buchner Funnel & Flask--1For filtration.
CRITICAL SAFETY PRECAUTIONS
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves. All operations must be conducted within a certified chemical fume hood.

  • Nitroguanidine Hazard: While relatively stable, nitroguanidine is an energetic material. Avoid grinding, excessive heat, and impact.

  • Hydrazine Derivatives: The product, aminoguanidine, is a hydrazine derivative and should be treated as a potential toxin and carcinogen.[14] Avoid inhalation and skin contact.[15]

  • Reaction Exotherm: The reduction is exothermic. Controlled addition of zinc and an ice bath are essential to prevent the reaction from running away.

  • Waste Disposal: The zinc acetate/chloride filtrate is hazardous waste. Dispose of all chemical waste according to institutional and local regulations.[15]

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 2 L beaker equipped with a large magnetic stir bar, suspend 10.4 g (0.1 mol) of nitroguanidine in 100 mL of deionized water. Place the beaker in a large ice bath on a magnetic stirrer and begin vigorous stirring.

  • Acidification: Slowly add 100 mL of glacial acetic acid to the suspension. Stir for 10 minutes to ensure the mixture is homogenous and cooled to below 10 °C.

  • Controlled Reduction: Begin adding the 26.0 g (0.4 mol) of zinc dust in small portions (approx. 1-2 g at a time) over a period of 60-90 minutes. Rationale: This controlled addition is critical to manage the exothermic reaction. The temperature of the reaction mixture must be maintained below 20 °C. Use the ice bath to actively cool the beaker.

  • Reaction Completion: After all the zinc has been added, continue stirring the greyish slurry in the ice bath for an additional 2 hours. The reaction is complete when the yellow color of nitroguanidine has disappeared.

  • Isolation of Free Base: Filter the reaction mixture through a Buchner funnel to remove excess zinc and zinc salts. Wash the filter cake with 50 mL of cold deionized water. The filtrate contains aminoguanidine acetate.

  • Salt Formation: Transfer the clear filtrate to a clean beaker. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. Rationale: Protonation with a strong acid like HCl forms the stable hydrochloride salt, which is less soluble than the acetate salt and can be readily purified.

  • Concentration and Crystallization: Concentrate the acidic solution on a rotary evaporator under reduced pressure until the volume is reduced to approximately 50-60 mL. A white precipitate should begin to form.

  • Purification by Recrystallization: Add 150 mL of 95% ethanol to the concentrated slurry and heat gently with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (2 x 20 mL). Dry the product in a vacuum oven at 50 °C for 4 hours.

Experimental Workflow Diagram

G A 1. Suspend Nitroguanidine in Water + Acetic Acid B 2. Cool to <10°C in Ice Bath A->B C 3. Add Zinc Dust Portion-wise (Maintain T < 20°C) B->C D 4. Stir for 2h Post-Addition C->D E 5. Filter to Remove Zinc Salts D->E F 6. Acidify Filtrate with Conc. HCl to pH 2 E->F G 7. Concentrate Volume via Rotary Evaporation F->G H 8. Recrystallize from Hot Ethanol G->H I 9. Isolate Crystals by Filtration & Dry Under Vacuum H->I J Final Product: Aminoguanidine HCl I->J

Caption: Workflow for the synthesis of Aminoguanidine HCl.

Chapter 4: Characterization and Quality Control

Expected Yield and Physical Appearance
  • Yield: 8.3 - 9.4 g (75 - 85% theoretical yield).

  • Appearance: A pure, white to off-white crystalline powder.[3]

Spectroscopic Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound.[16]

Analysis TechniqueExpected Results
¹H NMR (D₂O, 400 MHz)δ (ppm): Signals corresponding to the exchangeable protons of the amino and guanidinium groups. Due to rapid exchange with D₂O, these often appear as a broad singlet or may not be clearly resolved. The key is the absence of signals from nitroguanidine or other impurities.
¹³C NMR (D₂O, 100 MHz)δ (ppm): A single peak expected around 158-160 ppm, corresponding to the central guanidinium carbon (C=N).
IR Spectroscopy (KBr pellet, cm⁻¹)ν (cm⁻¹): ~3400-3100 (broad, N-H stretching from NH₂ and NH groups), ~1670 (strong, C=N stretching), ~1600 (N-H bending).

Rationale for Spectroscopic Choices: NMR provides definitive structural information about the carbon-hydrogen framework, while IR spectroscopy is excellent for confirming the presence of key functional groups (N-H, C=N) and the absence of the nitro group (typically ~1550 and ~1350 cm⁻¹) from the starting material.[17]

Purity Assessment
  • Melting Point: A sharp melting point (with decomposition) around 163 °C indicates high purity.

  • HPLC: High-Performance Liquid Chromatography can be used for quantitative purity analysis if a suitable method is developed.[]

Chapter 5: Synthesis of 1,3-Diaminoguanidine Monohydrochloride

For research requiring the C(NH)(NHNH₂)₂ scaffold, 1,3-Diaminoguanidine Monohydrochloride is the target. A common laboratory preparation involves the reaction of guanidine hydrochloride with hydrazine hydrate.[18]

  • Principle: This reaction involves the nucleophilic substitution of the amino groups on guanidine by the more nucleophilic hydrazine. The reaction is typically driven by using an excess of hydrazine and heating.

  • Brief Protocol: Guanidine hydrochloride is dissolved in water, and an excess of hydrazine hydrate (e.g., 2-2.5 molar equivalents) is added.[18] The mixture is heated under reflux for several hours (e.g., 5-10 hours).[18] After cooling, the product is often precipitated by the addition of a solvent in which it is insoluble, such as ethanol.[18] The resulting white solid is collected by filtration, washed with cold water or ethanol, and dried.[18]

  • Safety: This procedure involves handling concentrated hydrazine hydrate, which is a suspected carcinogen and highly corrosive.[19][20] All manipulations must be performed in a fume hood with appropriate PPE.[15]

Conclusion

The synthesis of aminoguanidine monohydrochloride is a valuable procedure for any laboratory involved in medicinal chemistry or heterocyclic synthesis. The reduction of nitroguanidine represents the most balanced approach for lab-scale work, offering high purity, good yields, and manageable safety protocols. By understanding the chemical principles behind each step—from the controlled exothermic reduction to the purification via salt formation—researchers can confidently and safely produce this important chemical building block. Adherence to the detailed safety precautions outlined in this guide is paramount for the well-being of the researcher and the integrity of the experiment.

References

  • s d fine-chem limited. hydrazine hydrate 80% - s d fine-chem limited. Available from: [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). ProWater Products. Available from: [Link]

  • DTIC. Safety and Handling of Hydrazine. (1985). Available from: [Link]

  • Google Patents. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
  • Google Patents. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride.
  • Google Patents. US4906778A - Process for the production of aminoguanidine bicarbonate.
  • Wikipedia. Aminoguanidine. Available from: [Link]

  • Justia Patents. Process for the production of aminoguanidine bicarbonate. Available from: [Link]

  • Sciencemadness Wiki. Aminoguanidine. (2021). Available from: [Link]

  • Kurzer, F. (1964). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 64(2), 1-46.
  • Musil, P., et al. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. Molecules, 26(23), 7220. Available from: [Link]

  • Amerigo Scientific. 1,3-Diaminoguanidine monohydrochloride. Available from: [Link]

  • Google Patents. US3673253A - Process for the production of aminoguanidine bicarbonate.
  • Chem-supply.net. AMINOGUANIDINE BICARBONATE. Available from: [Link]

  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2002). Available from: [Link]

  • Sciencemadness Discussion Board. Guanidines from S-methylisothiouronium salt. (2014). Available from: [Link]

  • Sciencemadness.org. Hydrazine Safety & Handling Questions. (2007). Available from: [Link]

  • MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Available from: [Link]

Sources

Exploratory

Carbazamidine Monohydrochloride: A Technical Examination of its Role Beyond Classical Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Re-evaluating a Promising Molecule In the landscape of enzyme inhibitors, structural similarities often hint at shared...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-evaluating a Promising Molecule

In the landscape of enzyme inhibitors, structural similarities often hint at shared functionalities. Carbazamidine monohydrochloride, also known as aminoguanidine hydrochloride, presents such a case. Its structural resemblance to the well-established serine protease inhibitor, benzamidine, has led to inquiries about its own potential in protease inhibition. This technical guide serves to provide a comprehensive analysis of carbazamidine monohydrochloride, not as a classical protease inhibitor, but as a molecule with distinct and significant biological activities. We will delve into its established mechanisms of action, critically evaluate its theoretical potential as a protease inhibitor, and provide a comparative context with benzamidine to offer a complete scientific perspective.

The Established Biological Profile of Carbazamidine Monohydrochloride

Current scientific literature predominantly identifies carbazamidine monohydrochloride as an inhibitor of two key enzyme classes: diamine oxidase and nitric oxide synthase (NOS).[1][2] It also plays a significant role in preventing the formation of advanced glycation end products (AGEs).[1][3]

Inhibition of Nitric Oxide Synthase (NOS)

Carbazamidine monohydrochloride is recognized as an inhibitor of nitric oxide synthase, with some selectivity for the inducible isoform (iNOS). The overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions and pathologies. By inhibiting iNOS, carbazamidine monohydrochloride can modulate the physiological and pathophysiological effects of nitric oxide.[2][4] This inhibitory action is a key area of its therapeutic investigation.

Diamine Oxidase Inhibition

The compound also functions as a diamine oxidase inhibitor.[1] Diamine oxidase is an enzyme involved in the metabolism of histamine and other polyamines. Its inhibition can have widespread effects on physiological processes regulated by these biogenic amines.

Anti-Glycation Activity

A significant area of research for carbazamidine monohydrochloride is its ability to prevent the formation of advanced glycation end products (AGEs).[5] AGEs are formed through the non-enzymatic reaction of sugars with proteins or lipids and are implicated in the complications of diabetes and other age-related diseases.[5] Carbazamidine is believed to trap reactive dicarbonyl compounds, such as methylglyoxal, thereby preventing their reaction with proteins and the subsequent formation of AGEs.[5]

A Critical Analysis of the Protease Inhibition Hypothesis

While carbazamidine monohydrochloride's primary roles are well-documented, its potential as a protease inhibitor warrants a thorough and cautious examination. This hypothesis stems from its structural analogy to benzamidine, a known competitive inhibitor of serine proteases.[6]

Structural Comparison with Benzamidine

Benzamidine's inhibitory activity is attributed to its guanidino group, which mimics the side chain of arginine, a common substrate for serine proteases like trypsin. This allows benzamidine to bind to the S1 pocket of the enzyme's active site, blocking substrate access.

Carbazamidine also possesses a guanidino group. However, the presence of an additional amino group attached to the guanidino nitrogen introduces significant differences in its electronic and steric properties compared to benzamidine.

Diagram: Structural Comparison of Carbazamidine and Benzamidine

G cluster_0 Carbazamidine cluster_1 Benzamidine cluster_2 Key Functional Group Carbazamidine Carbazamidine (Aminoguanidine) Carbazamidine_Struct H₂N-NH-C(=NH)-NH₂ Benzamidine Benzamidine Carbazamidine->Benzamidine Structural Analogue? Guanidino Guanidino Group -C(=NH)-NH₂ Carbazamidine->Guanidino Contains Benzamidine_Struct C₆H₅-C(=NH)-NH₂ Benzamidine->Guanidino Contains G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubation setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate read Kinetic Reading (Microplate Reader) initiate->read analyze Data Analysis (Michaelis-Menten, Lineweaver-Burk) read->analyze end Determine Ki and Mode of Inhibition analyze->end

Sources

Foundational

Preliminary studies using Carbazamidine monohydrochloride

<_-404803358>## A-Technical Guide to Preliminary Studies with Carbazamidine Monohydrochloride Abstract This technical guide provides an in-depth exploration of Carbazamidine Monohydrochloride, a versatile reagent with si...

Author: BenchChem Technical Support Team. Date: February 2026

<_-404803358>## A-Technical Guide to Preliminary Studies with Carbazamidine Monohydrochloride

Abstract

This technical guide provides an in-depth exploration of Carbazamidine Monohydrochloride, a versatile reagent with significant applications in biochemical and pharmaceutical research. We will delve into its core mechanism of action as a guanidinating agent, detailing its utility in protein modification for enhanced stability and mass spectrometry analysis. Furthermore, this guide will explore its role as a competitive inhibitor of Nitric Oxide Synthase (NOS), a key enzyme in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to empower effective preliminary studies.

Introduction: Understanding Carbazamidine Monohydrochloride

Carbazamidine Monohydrochloride, also known by synonyms such as Aminoguanidine Hydrochloride and Guanylhydrazine Hydrochloride, is a small molecule featuring a reactive guanidinium group.[1][2][3] Its utility in research stems primarily from two key properties: the ability to covalently modify primary amines and its structural similarity to L-arginine, the natural substrate for Nitric Oxide Synthase.

Chemical & Physical Properties:

PropertyValueSource
Molecular Formula CH₇ClN₄[4]
Molecular Weight 110.55 g/mol [3][4]
CAS Number 1937-19-5[1]
Synonyms Aminoguanidine hydrochloride, Carbazamidine hydrochloride, Pimagedine hydrochloride[1][2][3]

This guide will focus on its application as 1H-Pyrazole-1-carboxamidine hydrochloride, a highly effective and specific guanidinating agent, and its broader role as a carbamidine-containing NOS inhibitor.[5][6][7]

Core Mechanism I: Guanidination of Primary Amines

The primary application of Carbazamidine Monohydrochloride in protein chemistry is guanidination—the conversion of primary amines, specifically the ε-amino group of lysine residues, into homoarginine residues.[8] This chemical transformation imparts several beneficial properties for downstream analysis and functional studies.

Causality of the Reaction: The reaction proceeds under mild, typically alkaline, conditions where the lysine's ε-amino group is deprotonated and acts as a nucleophile, attacking the electrophilic carbon of the reagent. 1H-Pyrazole-1-carboxamidine hydrochloride is a preferred reagent for this purpose due to its high efficiency and specificity for amines under mild conditions, minimizing byproducts.[7][9]

Why Guanidinate? The Scientific Rationale:

  • Enhanced Protein Stability: Arginine residues, with their larger, more hydrophilic guanidinium groups and higher pKa values, are less motile than lysine residues.[10][11] Converting lysines to homoarginines can reduce the conformational fluctuations of peptide segments, leading to increased protein stability against chemical denaturants.[10][11]

  • Improved Mass Spectrometry (MS) Analysis: In proteomics, trypsin is the most common protease, cleaving C-terminal to lysine and arginine. Arginine-containing peptides generally ionize more efficiently in MS due to the higher gas-phase basicity of the guanidinium group.[12] Converting lysine to homoarginine (a mass increase of 42.0218 Da) enhances the ionization efficiency of lysine-containing peptides, leading to improved signal intensity and more comprehensive protein sequence coverage in peptide mass fingerprinting.[12][13]

  • Controlled Proteolysis: Guanidination effectively blocks lysine residues from cleavage by Lys-C endopeptidases while making them recognizable, albeit less efficiently, by trypsin. This allows for more controlled and predictable digestion patterns in proteomic workflows.[9]

Diagram: Guanidination Reaction Workflow

G cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Downstream Analysis P Protein Sample (with Lysine residues) R Add 1H-Pyrazole-1-carboxamidine HCl Adjust to Alkaline pH (e.g., pH 10.5) P->R Step 1 I Incubate (e.g., 65°C, 30 min) R->I Step 2 D Tryptic Digestion I->D Step 3a (Proteomics) S Stability Assay (e.g., Denaturation Curve) I->S Step 3b (Stability) MS LC-MS/MS Analysis D->MS

Caption: Workflow for protein guanidination and subsequent analysis.

Core Mechanism II: Inhibition of Nitric Oxide Synthase (NOS)

Carbamidine-containing compounds can act as inhibitors of Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS).[5] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine, a critical signaling molecule in neurotransmission, vascular regulation, and immune responses.[][15]

Mechanism of Inhibition: Carbazamidine monohydrochloride acts as a competitive inhibitor of NOS. Its guanidinium moiety mimics the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme. This binding event precludes the natural substrate, L-arginine, from accessing the active site, thereby inhibiting the synthesis of NO.[6] The inhibition by related pyrazole-carboxamidines has been shown to be reversible by excess L-arginine, confirming a competitive mode of action.[6]

Relevance in Preliminary Studies:

  • Target Validation: In disease models where excessive NO production by a specific NOS isoform (particularly inducible NOS or iNOS) is implicated, carbamidine-based inhibitors can be used as tool compounds to validate the enzyme as a therapeutic target.[5][]

  • Structure-Activity Relationship (SAR): Carbazamidine serves as a foundational scaffold. Preliminary studies can involve synthesizing and testing derivatives to explore how substitutions on the core structure affect potency and selectivity across the different NOS isoforms.[6][16]

Diagram: Competitive Inhibition of NOS

G cluster_normal cluster_inhibited NOS1 NOS Enzyme Complex1 NOS-Arginine Complex NOS1->Complex1 Arg L-Arginine (Substrate) Arg->NOS1 NO Nitric Oxide (Product) Complex1->NO NOS2 NOS Enzyme Complex2 NOS-Inhibitor Complex (Inactive) NOS2->Complex2 Carb Carbazamidine (Inhibitor) Carb->NOS2

Caption: Carbazamidine competes with L-arginine for the NOS active site.

Experimental Protocols & Methodologies

4.1 Protocol: Guanidination of a Model Protein for MS Analysis

This protocol is optimized for the guanidination of tryptically digested peptides prior to MALDI-TOF MS analysis.[13]

Materials:

  • Protein sample (e.g., Bovine Serum Albumin, BSA), reduced, alkylated, and tryptically digested (0.1-1 mg/mL).

  • 1H-Pyrazole-1-carboxamidine hydrochloride solution (Guanidination Reagent).

  • Base Reagent (e.g., 2.85 M NH₄OH or similar to achieve pH > 10).[13]

  • Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA).[13]

  • Deionized water.

  • Heat block or water bath.

Procedure (Self-Validating System):

  • Sample Setup: Label three microtubes:

    • 'G ' (Guanidinated Sample)

    • 'U ' (Unguanidinated Control)

    • 'C ' (Positive Control - optional, using a known lysine-containing peptide).

  • Aliquoting: Pipette 10 µL of the tryptic peptide sample into tubes 'G' and 'U'. If using, pipette 10 µL of control peptide into tube 'C'.

  • pH Adjustment: To each of the three tubes, add 10 µL of the Base Reagent to ensure the pH is optimal for the reaction (typically pH 10.5-11). Mix well by vortexing.

  • Reaction Initiation:

    • To tubes 'G' and 'C', add 10 µL of the Guanidination Reagent.

    • To tube 'U', add 10 µL of deionized water. This serves as the crucial negative control.

  • Incubation: Mix all tubes well by vortexing. Incubate all three tubes for 30 minutes at 65°C.

  • Reaction Termination: Add 10 µL of Stop Solution (10% TFA) to each tube to acidify the mixture and halt the reaction.

  • Analysis: The samples are now ready for desalting (e.g., using a C18 ZipTip) and subsequent MALDI-TOF MS or LC-MS/MS analysis.

Expected Outcome Validation:

  • In the mass spectrum of sample 'G ', peptides containing lysine will exhibit a mass shift of +42.02 Da per lysine residue compared to the same peptides in sample 'U '.

  • The signal intensity of these modified peptides in sample 'G ' should be significantly enhanced compared to their unmodified counterparts in sample 'U '.

4.2 Protocol: Preliminary Screening of NOS Inhibition

This protocol outlines a basic spectrophotometric assay to measure NOS activity by monitoring the conversion of oxyhemoglobin to methemoglobin.

Materials:

  • Purified NOS isoform (e.g., human inducible NOS).

  • L-Arginine solution (substrate).

  • NADPH solution (cofactor).

  • Oxyhemoglobin.

  • Carbazamidine monohydrochloride stock solution (test inhibitor).

  • Assay Buffer (e.g., HEPES buffer, pH 7.4, containing necessary cofactors like tetrahydrobiopterin).

  • 96-well plate and spectrophotometer.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Blank: Assay buffer only.

    • Negative Control (100% Activity): All reaction components except the inhibitor.

    • Test Wells: All reaction components plus varying concentrations of Carbazamidine monohydrochloride.

  • Reagent Addition: To the appropriate wells, add the assay buffer, oxyhemoglobin, NADPH, and the test inhibitor (or vehicle for the negative control).

  • Reaction Initiation: Initiate the reaction by adding L-Arginine to all wells except the blank.

  • Measurement: Immediately begin reading the absorbance at 401 nm at regular intervals (e.g., every minute for 15-30 minutes). The increase in absorbance corresponds to the formation of methemoglobin, indicating NO production.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Normalize the rates of the test wells to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine an approximate IC₅₀ value.

Safety and Handling

Carbazamidine monohydrochloride and its related compounds require careful handling in a laboratory setting.

  • Hazards: May cause an allergic skin reaction.[1] It is also considered toxic or harmful to aquatic life with long-lasting effects.[17]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[17]

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

  • Storage & Disposal: Store in a tightly closed container in a dry, well-ventilated place.[18] Dispose of contents/container to an approved waste disposal plant according to local regulations.

References

  • Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828–10833. [Link]

  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Rapid Communications in Mass Spectrometry, 20(10), 1533–1540. [Link]

  • Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Hoorelbeke, B., Demol, H., ... & Vandekerckhove, J. (2002). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Proteomics, 2(7), 837-845. [Link]

  • Awad, W. M., Jr., & Cupo, P. (1980). Stabilization of proteins by guanidination. ResearchGate. [Link]

  • Sun, M., Liang, Y., Li, Y., Yang, K., Zhao, B., Yuan, H., ... & Zhang, Y. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 567–572. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85468708, Carbazamidine monohydrochloride. [Link]

  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Tuttle, J. (1994). Inhibitors of human nitric oxide synthase isoforms with the carbamidine moiety as a common structural element. Journal of Biological Chemistry, 269(43), 26669–26676. [Link]

  • Brewster, V. L., Ashton, L., & Goodacre, R. (2013). Monitoring Guanidinium-Induced Structural Changes in Ribonuclease Proteins Using Raman Spectroscopy and 2D Correlation Analysis. Analytical Chemistry, 85(8), 4064–4071. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 395–403. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734687, Aminoguanidinium chloride. [Link]

  • Brewster, V. L., Ashton, L., & Goodacre, R. (2013). Monitoring Guanidinium-Induced Structural Changes in Ribonuclease Proteins Using Raman Spectroscopy and 2D Correlation Analysis. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

  • Huang, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Carbazamidine Monohydrochloride Synthesis

Welcome to the technical support center for the synthesis of Carbazamidine Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Carbazamidine Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction's pH and temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction: The Critical Role of pH and Temperature in Guanylation Reactions

The synthesis of Carbazamidine Monohydrochloride, a guanidine derivative, is a nuanced process where seemingly minor variations in reaction conditions can significantly impact yield, purity, and the formation of byproducts. The core of this synthesis is a guanylation reaction, where an amine is converted into a guanidinium group. The efficiency of this transformation is highly dependent on the nucleophilicity of the starting amine and the electrophilicity of the guanylating agent, both of which are profoundly influenced by the reaction's pH and temperature.[1][2]

Optimal pH is crucial for maintaining the delicate balance between activating the amine nucleophile and ensuring the stability of the guanylating agent. An inappropriate pH can lead to the protonation of the primary amine, rendering it non-nucleophilic, or cause the degradation of the guanylating reagent. Similarly, temperature plays a pivotal role in reaction kinetics; while higher temperatures can accelerate the reaction, they can also promote undesirable side reactions or decomposition of the product.[3][4] This guide will provide a systematic approach to navigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Carbazamidine Monohydrochloride, offering explanations and actionable solutions.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Reaction Yield Suboptimal pH: The primary amine of the starting material may be protonated, reducing its nucleophilicity. Conversely, a pH that is too high can lead to the degradation of some guanylating agents.[2]1. pH Screening: Perform small-scale reactions across a pH range (e.g., 8.0 to 11.0) to identify the optimal condition. The ideal pH will be a compromise that maximizes the concentration of the free amine without significantly degrading the guanylating agent. 2. Gradual Base Addition: Instead of a single bolus, add the base incrementally to maintain a stable pH throughout the reaction.
Inappropriate Temperature: The reaction may be too slow at lower temperatures, or the product/reactants may be degrading at higher temperatures.[5][6]1. Temperature Profiling: Run the reaction at various temperatures (e.g., room temperature, 40°C, 60°C) to determine the effect on yield and purity. 2. Stepwise Temperature Protocol: Consider a lower initial temperature to control the initial exothermic reaction, followed by a gradual increase to drive the reaction to completion.
Formation of Impurities Side Reactions at High Temperatures: Elevated temperatures can promote the formation of byproducts, such as the reaction of the guanylating agent with the solvent or itself.1. Lower the Reaction Temperature: Even a modest decrease of 10-20°C can significantly reduce the rate of side reactions. 2. Use a More Selective Guanylating Agent: Some guanylating agents are more prone to side reactions than others.[7][8]
Incorrect pH leading to side products: A pH outside the optimal range can favor alternative reaction pathways.1. Precise pH Control: Utilize a pH meter and a suitable buffer system to maintain the pH within a narrow, optimal range. 2. Re-evaluate the Chosen Base: The type of base used (e.g., organic vs. inorganic) can influence the reaction pathway.
Reaction Stalls or is Incomplete Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.1. Increase Temperature Incrementally: Gradually raise the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
Poor Solubility of Reactants: One or more reactants may not be fully dissolved at the chosen temperature, limiting the reaction rate.1. Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reactants. 2. Increase Temperature: Carefully increasing the temperature can improve solubility.
Product Degradation pH Instability: The final product, Carbazamidine Monohydrochloride, may be unstable at the final reaction pH, especially if it is strongly acidic or basic.1. Neutralize Upon Completion: Once the reaction is complete, adjust the pH to a neutral or slightly acidic range (e.g., pH 5-7) to stabilize the product before workup and isolation.
Thermal Instability: The product may degrade at the reaction temperature over extended periods.1. Minimize Reaction Time: Optimize other parameters (pH, concentration) to reduce the required reaction time. 2. Cool Down Promptly: Once the reaction is complete, cool the reaction mixture to room temperature or below to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for the guanylation reaction to synthesize Carbazamidine Monohydrochloride?

A1: While the optimal pH must be determined empirically for each specific set of reactants and conditions, a good starting point for many guanylation reactions is a slightly basic pH in the range of 8.5 to 10.5.[2] This range is often a compromise that ensures a sufficient concentration of the deprotonated, nucleophilic amine without causing significant decomposition of common guanylating agents. It is highly recommended to perform a pH screening study to pinpoint the optimal value for your system.

Q2: How does temperature affect the rate of the guanylation reaction?

A2: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, for the synthesis of Carbazamidine Monohydrochloride, excessively high temperatures can lead to the formation of impurities and potentially degrade the desired product.[5][6] A systematic temperature optimization study is crucial. Start at room temperature and gradually increase the temperature, monitoring the reaction progress and impurity profile.

Q3: Can I use a strong base like sodium hydroxide to adjust the pH?

A3: While strong inorganic bases like NaOH can be used, they can cause localized high pH, potentially leading to the degradation of sensitive reagents. Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are often preferred as they are generally milder and more soluble in organic solvents.[9] The choice of base should be made based on the specific guanylating agent and solvent system being used.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include the formation of N,N'-disubstituted guanidines if the primary amine reacts with two equivalents of the guanylating agent, and the hydrolysis of the guanylating agent, especially at non-optimal pH values.[7] Additionally, at elevated temperatures, undesired cyclization or rearrangement products may form depending on the structure of the starting materials.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the product and any major impurities.

Experimental Protocols

Protocol 1: pH Optimization Study

This protocol outlines a systematic approach to identifying the optimal pH for the synthesis of Carbazamidine Monohydrochloride.

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with a different pH value (e.g., 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

  • Use a Buffer System: Employ a suitable buffer system to maintain a constant pH throughout the reaction. Alternatively, use a pH-stat autotitrator.

  • Constant Temperature: Maintain a constant temperature for all reactions (e.g., room temperature or a slightly elevated temperature determined from initial scouting experiments).

  • Reactant Addition: Dissolve the amine starting material in the chosen solvent and adjust to the target pH using the selected base. Then, add the guanylating agent.

  • Monitor Progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it. Analyze the samples by HPLC to determine the conversion to product and the formation of any impurities.

  • Determine Optimum: The optimal pH is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

Protocol 2: Temperature Optimization Study

This protocol provides a method for determining the optimal reaction temperature.

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each at a different temperature (e.g., 25°C, 40°C, 50°C, 60°C, 70°C).

  • Constant pH: Maintain the optimal pH determined from the pH optimization study for all reactions.

  • Reactant Addition: Add the reactants in the same manner as the pH optimization study.

  • Monitor Progress: Monitor the reactions over time by HPLC, paying close attention to both the rate of product formation and the emergence of any new impurity peaks at higher temperatures.

  • Determine Optimum: The optimal temperature will be the one that provides the best balance between reaction rate and product purity.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the pH and temperature for the Carbazamidine Monohydrochloride synthesis.

experimental_workflow cluster_prep Preparation cluster_ph pH Optimization cluster_temp Temperature Optimization cluster_final Final Protocol A Initial Scouting Experiments B Parallel Reactions at Various pH A->B C HPLC Analysis for Yield & Purity B->C D Determine Optimal pH C->D E Parallel Reactions at Various Temperatures (at Optimal pH) D->E F HPLC Analysis for Yield & Purity E->F G Determine Optimal Temperature F->G H Scale-up Reaction with Optimized Conditions G->H

Caption: A stepwise workflow for pH and temperature optimization.

Interplay of pH, Temperature, and Side Reactions

This diagram illustrates the conceptual relationship between pH, temperature, and the likelihood of forming undesirable side products.

side_reactions cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Yield Desired Product Yield pH->Yield Optimal Range SideProducts Side Product Formation pH->SideProducts Too High/Low Temp Temperature Temp->Yield Optimal Range Temp->SideProducts Too High

Sources

Optimization

How to avoid side reactions with Carbazamidine monohydrochloride

Topic: Avoiding Side Reactions & Optimization of Synthetic Workflows Critical Technical Alert: Compound Identity Verification Is this the correct reagent? Before proceeding, verify your CAS number.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions & Optimization of Synthetic Workflows

Critical Technical Alert: Compound Identity Verification

Is this the correct reagent? Before proceeding, verify your CAS number. "Carbazamidine" is a legacy nomenclature that often leads to confusion between three distinct chemical entities used in drug development.

Common NameChemical StructureCAS No.[1][2][3][4][5]Primary Application
Aminoguanidine HCl

1937-19-5 Target of this Guide. Synthesis of high-nitrogen heterocycles (triazines, pyrazoles); AGE inhibitor.
Guanidine HCl

50-01-1Protein denaturation; synthesis of pyrimidines.
Formamidine HCl

6313-33-3Synthesis of imidazole/pyrimidine rings.

This guide focuses on Carbazamidine Monohydrochloride as Aminoguanidine Hydrochloride (CAS: 1937-19-5) , as this is the standard mapping in pharmaceutical catalogs (e.g., Pimagedine). If you are using Guanidine HCl, the pH protocols below apply, but the hydrazine-specific side reactions do not.

PART 1: Troubleshooting & Optimization Modules

Module 1: Preventing "The Pink Death" (Oxidative Dimerization)

Issue: Reaction mixtures or stock solutions turn pink, red, or orange over time, leading to lower yields and difficult purification. Cause: Aminoguanidine is susceptible to air oxidation, forming tetrazines and diazo species (e.g., 3,6-diamino-1,2,4,5-tetrazine) which are highly colored even at ppm levels.

Technical Protocol: The Deoxygenation Shield

  • Solvent Degassing: Do not skip this step. Sparge all reaction solvents with Argon or Nitrogen for at least 15 minutes prior to dissolving the reagent.

  • Chelation (Optional): Trace metal ions (

    
    , 
    
    
    
    ) catalyze the oxidation of the hydrazine moiety. If using lower-grade solvents, add 0.5 mM EDTA to the reaction buffer.
  • Storage: Store the solid reagent under inert gas. If the solid is already pink, recrystallize from water/ethanol (see FAQs).

Module 2: The "Ghost" Side Product (Solvent Scavenging)

Issue: Mass spec shows a product mass of


 or 

instead of the desired heterocycle. Cause: Hydrazone Formation. The hydrazine tail of Carbazamidine is a potent nucleophile for carbonyls. It will react with acetone (common glassware cleaning solvent) or aldehydes present as impurities in alcohols.

Corrective Action:

  • Strict Ban: Never use acetone or MEK in the cleaning process of glassware used for this reaction.

  • Solvent Grade: Use HPLC-grade alcohols. Avoid technical grade ethanol which may contain acetaldehyde.

  • Verification: Run a blank LC-MS of your solvent + reagent. If you see a peak at

    
     (Aminoguanidine + Acetone - 
    
    
    
    ), your system is contaminated.
Module 3: Regioselectivity in Heterocycle Synthesis

Issue: When reacting Carbazamidine HCl with


-diketones (to form pyrazoles/pyrimidines), you obtain a mixture of isomers or incomplete cyclization.
Mechanism:  The reaction proceeds via two steps:[6][7] (1) Hydrazone formation (kinetic), and (2) Cyclization (thermodynamic). The pH controls which nitrogen attacks first.

Optimization Table: pH Control Strategy

Target Ring SystemCritical ParameterRecommended ConditionWhy?
Triazoles / Pyrazoles Neutral / Mild Acid pH 4.0 - 6.0 (NaOAc buffer)Promotes initial attack by the hydrazine

while preventing hydrolysis of the electrophile.
Pyrimidines Basic pH > 9.0 (NaOEt or NaOH)Requires deprotonation of the guanidine moiety to drive the second closure step.
Guanylhydrazones Strong Acid 0.1 M HCl / MeOHProtonates the guanidine, forcing reaction only at the hydrazine tail (stops cyclization).

PART 2: Visualization of Pathways

Figure 1: Reaction Decision Tree & Failure Modes

Caption: Logical flow for troubleshooting Carbazamidine HCl reactions. Blue paths indicate success; red paths indicate side reactions (oxidation, solvent scavenging).

Carbazamidine_Pathways Start Carbazamidine HCl (Aminoguanidine) Solvent Solvent Choice Start->Solvent Acetone Contains Acetone/Aldehydes? Solvent->Acetone Side_Hydrazone SIDE REACTION: Unwanted Hydrazone (Dead End) Acetone->Side_Hydrazone Yes (Impurity) Atmosphere Atmosphere Control Acetone->Atmosphere No Oxygen Exposed to Air? Atmosphere->Oxygen Side_Tetrazine SIDE REACTION: Oxidative Dimerization (Pink/Red Solution) Oxygen->Side_Tetrazine Yes Target_Reaction Target Electrophile (e.g., Diketone) Oxygen->Target_Reaction No (Inert Gas) pH_Check Check pH Target_Reaction->pH_Check Product_A Product: Guanylhydrazone (Linear) pH_Check->Product_A Acidic (pH < 4) Product_B Product: Heterocycle (Cyclized) pH_Check->Product_B Basic/Neutral (pH > 7)

PART 3: Frequently Asked Questions (FAQs)

Q1: My Carbazamidine HCl salt has turned into a hard, sticky brick. Can I still use it?

  • Diagnosis: The compound is hygroscopic. The "brick" formation indicates moisture absorption, which alters the molecular weight (unknown hydration state) and leads to stoichiometry errors.

  • Solution: Do not chip it out. Dissolve the entire bottle in warm water, filter if necessary, and lyophilize (freeze-dry) to obtain a fluffy, weighable powder. Alternatively, recrystallize from Ethanol/Water (9:1).

Q2: I am trying to synthesize a pyrimidine, but I am getting a linear intermediate that won't close. Why?

  • Root Cause: The "linear intermediate" is likely the guanylhydrazone. Cyclization requires the elimination of water or alcohol, which is thermodynamically difficult at room temperature.

  • Protocol Fix:

    • Isolate the linear intermediate.

    • Resuspend in a high-boiling solvent (e.g., Ethanol or n-Butanol).

    • Add a base catalyst (Piperidine or NaOEt).

    • Reflux for 4–6 hours. The heat + base is required to overcome the activation energy for the ring closure.

Q3: Can I use Carbazamidine HCl for protein modification (Guanidinylation)?

  • Clarification: While possible, it is not recommended . Carbazamidine (Aminoguanidine) introduces a hydrazine group, making the protein unstable and reactive toward carbonyls.

  • Alternative: For converting Lysine to Homoarginine (Guanidinylation), use

    
    -Methylisourea Hemisulfate  (CAS 52328-05-9). It is cleaner and specific for amines.
    

PART 4: Experimental Standard Operating Procedure (SOP)

Protocol: Synthesis of 3-Amino-1,2,4-Triazole Derivative (Generic)

This protocol minimizes side reactions by controlling pH and temperature.

Materials:

  • Carbazamidine Monohydrochloride (1.2 eq)

  • Carboxylic Acid Derivative (1.0 eq)

  • Coupling Reagent (EDC/HOBt) or Acid Chloride

  • Solvent: Dry DMF or Acetonitrile

  • Base: Triethylamine (TEA)

Step-by-Step:

  • Pre-Activation (Crucial for Yield): Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add EDC (1.1 eq) and HOBt (1.1 eq). Stir at

    
     for 30 mins.
    
    • Why? This prevents the Carbazamidine from reacting with the EDC itself.

  • Neutralization: In a separate vial, dissolve Carbazamidine HCl (1.2 eq) in minimal DMF. Add TEA (1.2 eq) to liberate the free base.

    • Note: A white precipitate (

      
      ) may form. This is normal.
      
  • Addition: Add the neutralized Carbazamidine solution dropwise to the activated acid mixture.

    • Rate: Slow addition prevents local heating and dimerization.

  • Cyclization (The "Heat" Step): Stir at RT for 2 hours (forms the linear acyl-aminoguanidine). Then, heat to

    
      for 4 hours.
    
    • Check: Monitor by LC-MS. If the linear mass (

      
      ) persists, increase temperature to 
      
      
      
      .
  • Workup: Cool to RT. Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

    • Wash: Wash organic layer with 5% NaHCO3 (removes unreacted acid) and Brine .

References

  • PubChem. Aminoguanidine hydrochloride (Compound).[2][5] National Library of Medicine. Accessed 2024.[6] Link

  • Kimmel, J. R. (1967). Guanidination of Proteins. Methods in Enzymology, 11, 584-589. (Mechanistic basis for pH control in guanidine chemistry). Link

  • Bachem. Peptide Coupling Reagents & Side Reactions. (General guide on amide/guanidine bond formation issues). Link

  • Alfa Chemistry. Carbazamidine Hydrochloride Product Sheet. (Source for nomenclature verification). Link

  • ResearchGate. Condensation reactions of guanidines with bis-electrophiles. (Detailed cyclization conditions for pyrimidines). Link

Sources

Troubleshooting

Troubleshooting incomplete guanidination with Carbazamidine monohydrochloride.

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Carbamidine Monohydrochloride for guanidination reactions. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Carbamidine Monohydrochloride for guanidination reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your work.

Troubleshooting Guide: Incomplete Guanidination

Incomplete reactions are a common hurdle in guanidination. This section addresses specific issues you might be facing in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Question: Why is my guanidination yield consistently low, even with a stoichiometric excess of Carbamidine Monohydrochloride?

Answer:

Low yields despite an excess of the guanidinating reagent often point to suboptimal reaction conditions rather than a simple lack of reagent. Several factors can contribute to this issue:

  • Suboptimal pH: The guanidination of primary amines is highly pH-dependent. The amine substrate must be in its nucleophilic, unprotonated state to attack the carbamidine. If the pH is too low, the amine will be protonated (R-NH3+), rendering it non-nucleophilic. Conversely, if the pH is excessively high, it can lead to the degradation of the carbamidine reagent. For most primary amines, a pH range of 8-10 is considered optimal.[1] It is crucial to monitor and maintain the pH throughout the reaction.

  • Insufficient Reaction Time or Temperature: Guanidination can be a slow process, particularly with sterically hindered amines. Incomplete reactions are often a result of insufficient reaction time. Optimization studies have shown that reaction times can range from a few hours to overnight.[2] Temperature also plays a critical role; while higher temperatures can accelerate the reaction, they can also promote side reactions or reagent degradation. A common starting point is to run the reaction at room temperature and monitor its progress. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50°C) may be beneficial.

  • Poor Solubility: If either your substrate or the Carbamidine Monohydrochloride is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient. Ensure you are using a solvent system in which both components are fully soluble. Common solvents for guanidination include water, DMF, and DMSO. In some cases, a co-solvent system may be necessary to achieve complete dissolution.

  • Presence of Interfering Substances: Buffers and other components in your reaction mixture can interfere with the guanidination process. For instance, primary amine-containing buffers (like Tris) will compete with your substrate for the guanidinating reagent. It is advisable to use non-amine-based buffers such as phosphate or borate buffers.

Experimental Protocol: Optimizing Reaction pH
  • Buffer Selection: Prepare a series of buffers (e.g., 0.1 M sodium borate) with varying pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).

  • Small-Scale Reactions: Set up small-scale trial reactions in parallel, each with a different pH buffer.

  • Reaction Setup: Dissolve your amine substrate in each buffer. Add a consistent molar excess of Carbamidine Monohydrochloride (e.g., 3-5 equivalents) to each reaction.

  • Monitoring: Stir the reactions at a constant temperature and monitor their progress over time using an appropriate analytical technique (e.g., LC-MS, TLC, or NMR).

  • Analysis: Compare the yields across the different pH conditions to identify the optimal pH for your specific substrate.

Question: I am observing unexpected side products in my reaction mixture. What could they be, and how can I minimize them?

Answer:

The formation of side products is a clear indication that the reaction conditions may be too harsh or that reactive functional groups other than the target amine are present.

  • Reaction with Non-Target Amines: If your substrate contains multiple amine groups (e.g., a primary amine and a less reactive secondary amine), you may observe guanidination at multiple sites. To achieve selectivity, you may need to employ protecting group strategies for the non-target amines.

  • Intramolecular Cyclization: For substrates with other nucleophilic groups in proximity to the target amine, intramolecular cyclization can be a competing reaction, leading to the formation of cyclic guanidine derivatives.

  • Reagent Degradation: At elevated temperatures or extreme pH values, Carbamidine Monohydrochloride can degrade, leading to the formation of urea and other byproducts.

  • Side Modification (+57 Da): In proteomic studies, an unexpected side modification of +57 Da has been reported when using a sodium buffer-based approach for guanidination.[3] This was identified as the addition of C2H3NO.[3] Using an ammonium buffer-based approach can help avoid this specific side product, although it might result in a slightly lower yield.[3]

Troubleshooting Workflow for Side Product Formation

Troubleshooting Side Products start Side Products Observed identify Identify Side Product (e.g., LC-MS, NMR) start->identify multiple_guanidination Multiple Guanidination? identify->multiple_guanidination protecting_group Employ Protecting Group Strategy multiple_guanidination->protecting_group Yes cyclization Intramolecular Cyclization? multiple_guanidination->cyclization No solution Minimized Side Products protecting_group->solution modify_conditions Modify Reaction Conditions (Lower Temp, Milder pH) cyclization->modify_conditions Yes degradation Reagent Degradation? cyclization->degradation No modify_conditions->solution fresh_reagent Use Fresh Reagent, Optimize Conditions degradation->fresh_reagent Yes other_side_product Other Side Product? degradation->other_side_product No fresh_reagent->solution investigate_mechanism Investigate Reaction Mechanism and Substrate Reactivity other_side_product->investigate_mechanism Yes investigate_mechanism->solution

Caption: A workflow diagram for troubleshooting side product formation in guanidination reactions.

Question: How can I accurately monitor the progress of my guanidination reaction to determine the endpoint?

Answer:

Accurately determining the reaction endpoint is crucial to avoid incomplete conversion or the formation of degradation products from prolonged reaction times. Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for monitoring the reaction.[4] You can track the disappearance of your starting material (amine substrate) and the appearance of your guanidinated product. The change in mass (typically +42.02 Da for the addition of a CN2H2 group) provides a clear indication of the conversion.

  • Thin-Layer Chromatography (TLC): For less complex reaction mixtures, TLC can be a quick and easy way to monitor progress. The guanidinated product will likely have a different polarity and thus a different Rf value compared to the starting amine. Staining with ninhydrin can be useful, as primary amines will give a positive result, while the guanidine product will not.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the protons adjacent to the primary amine and the appearance of new signals corresponding to the guanidinium group.

Quantitative Data Summary: Expected Mass Shifts
ModificationMass Shift (Da)
Guanidination (addition of CN2H2)+42.02
Unexpected Side Modification (+57 Da)+57.02

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about guanidination with Carbamidine Monohydrochloride.

What is the mechanism of guanidination with Carbamidine Monohydrochloride?

The guanidination of a primary amine with a carbodiimide reagent, a class to which Carbamidine belongs, proceeds through a stepwise mechanism.[5] The primary amine acts as a nucleophile, attacking the central carbon atom of the carbodiimide. This is followed by a proton transfer step to yield the stable guanidinium product.

Guanidination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R-NH2 R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-C(=NH)-NH₂] R-NH2->Intermediate Nucleophilic Attack Carbamidine H₂N-C(=NH)-NH₂ (Carbamidine) Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Product) Intermediate->Guanidinium Proton Transfer

Caption: The reaction mechanism of guanidination of a primary amine with carbamidine.

Are there any alternatives to Carbamidine Monohydrochloride for guanidination?

Yes, several other guanidinating reagents are available, each with its own advantages and disadvantages. The choice of reagent can depend on the specific substrate and desired reaction conditions.

  • O-Methylisourea: This is another commonly used reagent for guanidination.[6] It is often used in proteomics to convert lysine residues to homoarginine, which can improve signal intensity in mass spectrometry.[2][6]

  • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This reagent is reported to be superior for guanidinylation, offering high yields and practical synthetic routes without requiring an inert atmosphere.[7]

  • N,N'-Bis(tert-butoxycarbonyl)thiopseudourea: This polymer-bound reagent can be used for the synthesis of N,N'-disubstituted-N',N''-bis(tert-butoxycarbonyl) guanidines.[8]

How should I handle and store Carbamidine Monohydrochloride?

Carbamidine Monohydrochloride is a stable compound but should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer. Generally, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • An optimized guanidination method for large scale proteomic studies. (2025). ResearchGate. Retrieved from [Link]

  • A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping. (2025). ResearchGate. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. DOI: 10.1055/s-2004-829130. Retrieved from [Link]

  • Moon, J., et al. (2025). Optimization of Guanidine Formation Reaction. ResearchGate. Retrieved from [Link]

  • Histone Guanidination Analysis Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1847-1854. DOI: 10.1007/s00726-015-2007-0. Retrieved from [Link]

  • A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. (2025). PMC. Retrieved from [Link]

  • Sun, M., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15495-15503. DOI: 10.1021/acs.analchem.9b03947. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. Retrieved from [Link]

  • Ishar, M. P. S., & Singh, G. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(9), 3037-3077. DOI: 10.1039/c3cs60391a. Retrieved from [Link]

  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (n.d.). PMC. Retrieved from [Link]

  • Brancia, F. L., et al. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(10), 1131-1137. DOI: 10.1002/rcm.1455. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of Carbazamidine Monohydrochloride

Core Technical Analysis: The Physicochemical Root Cause Before troubleshooting, it is critical to understand why Carbazamidine monohydrochloride exhibits non-specific binding (NSB). The Culprit: The guanidinium/hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The Physicochemical Root Cause

Before troubleshooting, it is critical to understand why Carbazamidine monohydrochloride exhibits non-specific binding (NSB).

  • The Culprit: The guanidinium/hydrazinecarboximidamide moiety.[1][2][3]

  • Mechanism: Carbazamidine is a strong base.[4][1] At physiological pH (7.4), it exists almost exclusively as a protonated cation.[4][1] Most standard assay surfaces—carboxymethylated dextran (SPR chips), polystyrene (ELISA plates), and glass—carry a net negative charge.[4]

  • Result: The "NSB" you observe is primarily electrostatic adsorption .[4][1] Unlike hydrophobic small molecules that "stick" to plastics via van der Waals forces, Carbazamidine is "pulled" onto surfaces by charge attraction.[4][1]

Implication for Protocol: Standard hydrophobic blocking agents (like milk) are often ineffective.[4][1] You must disrupt the charge interaction or mask the surface charge.[1]

Troubleshooting Guide: Surface Plasmon Resonance (SPR)

Context: You are observing high background signals or "sticky" kinetics on Biacore/Octet systems.

Diagnostic FAQ

Q: Why does my reference channel signal keep rising during injection? A: This is classic electrostatic accumulation.[4][1] The positively charged Carbazamidine is concentrating in the negatively charged dextran matrix (e.g., CM5 chips).

  • Fix: You must shield the charge.[4][1] Increase running buffer ionic strength. Standard PBS (150 mM NaCl) is often insufficient.[4][1] Increase NaCl to 300 mM or even 500 mM during the binding cycle.[1]

Q: I see "negative binding" or rapid dissociation that looks like a bulk shift. A: This often indicates the reference surface is binding more drug than the active surface, or the drug is being repelled if the active surface is positively charged (e.g., if the ligand is very basic).

  • Fix: Match the reference surface chemistry to the active surface exactly. If using amine coupling, perform a "mock" coupling on the reference channel (activate/deactivate) to ensure the charge density of carboxyl groups is identical.

Protocol: Optimizing the Sensor Chip Surface

If high salt does not eliminate NSB, you must alter the surface chemistry.[4]

  • Switch Chip Type: Move from Carboxymethyl Dextran (CM5) to PEG-based planar chips or Alginate chips. Dextran is a "charge sponge" for guanidines.[4][1]

  • Ethylenediamine Blocking (The "High-Cation" Trick):

    • Standard blocking uses Ethanolamine (neutral).[4][1]

    • New Protocol: After ligand immobilization, block the remaining active esters with Ethylenediamine .[1] This introduces positive charges to the surface, neutralizing the residual negative carboxyl groups and electrostatically repelling the Carbazamidine background.[4]

Troubleshooting Guide: Immunoassays & Enzymatic Assays

Context: You are observing variable IC50 values or loss of potency in NOS/MAO inhibition assays.

Diagnostic FAQ

Q: My IC50 shifts significantly when I change dilution plates. A: Carbazamidine adsorbs rapidly to untreated polystyrene.[4][1] If you dilute in standard clear plates, you lose effective concentration before transfer.[4][1]

  • Fix: Use Polypropylene (PP) plates for all intermediate dilutions.[4][1] PP is more chemically inert to cationic adhesion than Polystyrene (PS).[4][1]

Q: Should I use BSA or Tween-20? A: Use Tween-20 (0.05%) .[4][1][5]

  • Reasoning: BSA is negatively charged (pI ~4.[4][1]7) at pH 7.4. It can actually bind Carbazamidine in solution, reducing the free drug concentration available to inhibit your target enzyme (NOS/MAO).[4][1] Non-ionic detergents like Tween-20 coat the plasticware without sequestering the cationic drug.[4]

Strategic Decision Framework

Use this logic flow to select the correct mitigation strategy based on your assay platform.

NSB_Optimization Start Identify Assay Issue Platform Select Platform Start->Platform SPR SPR / BLI (Optical Biosensor) Platform->SPR Plate ELISA / Enzymatic (Plate-based) Platform->Plate Step1_SPR Step 1: Increase Ionic Strength (350-500 mM NaCl) SPR->Step1_SPR Step1_Plate Step 1: Change Plasticware (Polypropylene Only) Plate->Step1_Plate Step2_SPR Step 2: Change Surface Blocking (Use Ethylenediamine) Step1_SPR->Step2_SPR If NSB persists Step3_SPR Step 3: Switch Matrix (Planar PEG/Alginate) Step2_SPR->Step3_SPR If NSB persists Step2_Plate Step 2: Add Non-Ionic Surfactant (0.05% Tween-20) Step1_Plate->Step2_Plate Step3_Plate Step 3: Avoid Carrier Proteins (Remove BSA/Gelatin) Step2_Plate->Step3_Plate Critical for Cationic Drugs

Figure 1: Decision tree for minimizing non-specific binding of cationic ligands like Carbazamidine.

Summary of Additive Effects

Additive / ConditionRecommendationMechanism of Action
NaCl (Salt) High (300-500 mM) Shields electrostatic attraction between cationic Carbazamidine and anionic surfaces.[4][1]
Tween-20 Yes (0.05%) Coats plastic/tubing to prevent adsorption; does not interact with the drug charge.[4][1]
BSA (Bovine Serum Albumin) AVOID BSA is anionic at pH 7.4 and may bind Carbazamidine, lowering free drug concentration (acting as a "sink").[4][1]
DMSO Keep Constant Maintains solubility but does not significantly reduce charge-based NSB.
Ethylenediamine Yes (SPR Blocking) Positively charges the sensor surface, repelling the drug background signal.[1]

References

  • PubChem. (2025).[4][1][2][6][7] Carbazamidine monohydrochloride (Aminoguanidine HCl) Compound Summary. National Library of Medicine.[4] [Link]

  • Reichert SPR. (2014).[4][1] Reducing Non-Specific Binding in Surface Plasmon Resonance. Reichert Life Sciences.[4][1] [Link]

  • Nicoya Lifesciences. (2020).[4][1] 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Carbazamidine Monohydrochloride (Guanidine HCl)

Product Identity: Carbazamidine monohydrochloride Common Name: Guanidine Hydrochloride (GdnHCl) CAS: 50-01-1 Primary Application: Protein denaturation, inclusion body solubilization, and refolding. The Physics of Dissolu...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Carbazamidine monohydrochloride Common Name: Guanidine Hydrochloride (GdnHCl) CAS: 50-01-1 Primary Application: Protein denaturation, inclusion body solubilization, and refolding.

The Physics of Dissolution: Why You Are Having Trouble

The most frequent support tickets regarding Guanidine Hydrochloride stem from a misunderstanding of its physical chemistry. It is not merely "hard to dissolve"; it actively resists dissolution through thermodynamic barriers.

The Endothermic Trap

Dissolving GdnHCl in water is a strongly endothermic process (


). As the crystal lattice breaks down, it absorbs significant thermal energy from the solvent.
  • The Symptom: You add the powder to water, and the solution temperature plummets (often near freezing).

  • The Result: The solubility limit of GdnHCl drops drastically at lower temperatures. A solution that is theoretically soluble at 25°C (Room Temp) will precipitate or fail to dissolve at the 4°C created by the dissolution process itself.

  • The Fix: You must add external thermal energy. The solution will not dissolve simply by stirring; it requires heat to counteract the enthalpy of solution.

The Volume Displacement Error

GdnHCl has a high partial specific volume (~0.763 mL/g).

  • The Error: Adding 573g (for a 6M solution) to 1.0 L of water results in a final volume of ~1.4 L, yielding a concentration of only ~4.3 M.

  • The Fix: Always dissolve the solid in a volume of water lower than your target final volume (approx. 60-70%), then adjust to the final volume after dissolution and temperature equilibration.

Troubleshooting Guide & FAQs

Q1: I am trying to make an 8M solution, but it stays a "slush" despite stirring for hours.

Diagnosis: Thermal saturation. Solution:

  • Heat is mandatory. Place the vessel in a water bath set to 35°C - 40°C .

  • Time: It takes approximately 30 minutes at 35°C to reach 8M solubility.

  • Limit: The maximum solubility at standard room temperature (20-25°C) is approximately 6 M . An 8M solution is stable at room temperature due to supersaturation/metastability, but it must be prepared warm.

Q2: My pH meter gives erratic readings or "drifts" in 6M GdnHCl.

Diagnosis: Liquid Junction Potential Error. Explanation: High ionic strength solutions (like 6M GdnHCl) alter the mobility of ions at the reference junction of your pH electrode. This creates a "liquid junction potential" that the meter interprets as a pH change. Scientific Insight: Nozaki and Tanford (1967) and later Garcia-Mira (2001) demonstrated that glass electrodes do not read "true" pH in these solutions. Protocol:

  • Do not titrate the concentrated solution to a set pH if high precision is required.

  • Recommended: Prepare your buffer (e.g., Tris, Phosphate) at the desired pH before adding the GdnHCl, or use a correction factor if available for your specific electrode type.

  • Correction: Be aware that the "apparent pH" read by the meter may differ from the true proton activity by 0.1 – 0.5 pH units depending on the specific electrode.

Q3: The solution has a high background absorbance at 260nm/280nm.

Diagnosis: Impurity contamination. Explanation: "Technical Grade" GdnHCl often contains melamine or other synthesis byproducts that absorb UV light, interfering with protein quantification. Solution:

  • Switch to Molecular Biology Grade or Ultrapure grade (Assay >99.5%, Absorbance @ 260nm < 0.03).

  • If using technical grade for large-scale prep, treat the solution with activated charcoal and filter (0.45 μm) to reduce background, though this is less effective than starting with high-purity material.

Master Protocol: Preparation of 8M Guanidine HCl Stock

Target: 1 Liter of 8.0 M Guanidine HCl Safety: Wear gloves and goggles. GdnHCl is an irritant (chaotrope).

ParameterValue
MW 95.53 g/mol
Mass Required 764.24 g
Displacement Vol ~583 mL (approximate)
Water Required Start with ~400 mL
Step-by-Step Workflow
  • Weighing: Weigh 764.2 g of Guanidine Hydrochloride.

  • Initial Solvent: Measure 400 mL of deionized water (or buffer) into a 1.5 L or 2 L beaker. Do not use a 1 L volumetric flask yet.

  • Addition: Add the solid to the liquid. The volume will expand to roughly 900-950 mL.

  • Thermal Input: The temperature will drop rapidly. Place the beaker on a heated stir plate. Set the probe/plate to 35°C .

  • Dissolution: Stir until the solution is completely clear.

  • Cooling: Allow the solution to cool back to Room Temperature (25°C). Note: Volume changes with temperature. Adjusting volume while hot introduces error.

  • Final Adjustment: Transfer to a volumetric flask or graduated cylinder. Add water to bring the total volume to exactly 1.0 Liter .

  • Filtration: Filter through a 0.45 μm membrane to remove any particulates or dust (critical for FPLC/HPLC applications).

Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving solubility and preparation issues.

GdnHCl_Troubleshooting Start Start: Dissolution Issue CheckTemp Is the solution cold? Start->CheckTemp CheckPurity Issue: UV Absorbance / Color Start->CheckPurity ApplyHeat Action: Heat to 35°C CheckTemp->ApplyHeat Yes (Endothermic Drop) CheckConc Target Concentration > 6M? CheckTemp->CheckConc No (Temp is RT) ApplyHeat->CheckConc CheckVol Did you add solid to 1L water directly? CheckConc->CheckVol Yes VolError Error: Volume > 1L Conc < Target CheckVol->VolError Yes Success Solution Ready CheckVol->Success No (Correct Protocol) Restart Action: Restart using Displacement Protocol VolError->Restart GradeCheck Is it Tech Grade? CheckPurity->GradeCheck Upgrade Action: Use Mol Bio Grade or Charcoal Treat GradeCheck->Upgrade Yes GradeCheck->Success No (Already Pure)

Figure 1: Decision tree for troubleshooting common Guanidine Hydrochloride preparation errors.

References

  • Sigma-Aldrich. Product Information: Guanidine Hydrochloride. (Accessed 2024).[1][2][3][4][5] Link

  • Nozaki, Y., & Tanford, C. (1967).[6][7] Examination of Titration Behavior.[1][2][4][8][9] Methods in Enzymology, 11, 715-734. (Foundational work on pH artifacts in GdnHCl). Link

  • Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride.[7] Biophysical Journal, 81(6), 3489–3502. Link

  • Thermo Fisher Scientific. Guanidine Hydrochloride Solution Preparation Guide.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride.Link

Sources

Optimization

Technical Support Center: Impact of Buffer Choice on Carbazamidine Monohydrochloride Reactions

Document ID: TSC-CMH-2026-02-18 Version: 1.0 Introduction Welcome to the technical support guide for reactions involving Carbazamidine monohydrochloride (also known as Aminoguanidinium chloride or Guanylhydrazine monohyd...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CMH-2026-02-18 Version: 1.0

Introduction

Welcome to the technical support guide for reactions involving Carbazamidine monohydrochloride (also known as Aminoguanidinium chloride or Guanylhydrazine monohydrochloride).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of buffer selection for reactions utilizing this versatile reagent. The guanidinium group within Carbazamidine monohydrochloride imparts a strong basic character and specific reactivity that is highly sensitive to the reaction environment.[4] The choice of buffer is not merely a matter of pH control; it is a critical parameter that can dictate reaction rate, yield, and even the product profile.

This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction yield is significantly lower than expected. Could the buffer be the cause?

Answer: Absolutely. Low yield is one of the most common consequences of suboptimal buffer selection. There are several ways a buffer can negatively impact your reaction:

  • pH Drift: A buffer with insufficient capacity for your specific reaction may not be able to maintain a stable pH.[5] If your reaction generates or consumes protons, the pH can drift out of the optimal range for the desired transformation, slowing down the reaction or promoting side reactions.

  • Direct Reactant Degradation: The guanidinium group in Carbazamidine monohydrochloride is susceptible to hydrolysis, particularly under strongly alkaline conditions, which can convert it to urea and other byproducts.[6][7][8][9] If the buffer's pH is too high, you may be degrading your starting material before it has a chance to react.

  • Buffer-Reactant Interaction: The buffer components themselves can sometimes participate in the reaction. For example, nucleophilic buffer species like Tris (Tris(hydroxymethyl)aminomethane) or buffers containing primary amines can potentially react with electrophilic centers in your other reactants, leading to unwanted byproducts.[10]

Recommendation: First, verify the pH of your reaction mixture at the start and end of the reaction to check for significant drift. If a drift is observed, select a buffer with a pKa closer to your target pH and consider increasing its concentration.[11] If you suspect direct interaction, switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate.

Question 2: I am observing an unexpected byproduct in my reaction. How can I determine if my buffer is involved?

Answer: Identifying the source of byproducts requires systematic troubleshooting. Buffers can be a hidden culprit in side reactions through two primary mechanisms:

  • Catalysis of Side Reactions: The buffer species can act as a general acid or general base catalyst, accelerating an unintended reaction pathway.[12] For instance, phosphate buffers are known to act as catalysts in certain phosphorylation and hydrolysis reactions.[12][13]

  • Direct Participation: As mentioned, nucleophilic buffers can directly attack your substrates. Tris, with its primary amine, is a classic example. If your substrate has an activated carbonyl group or another electrophilic site, Tris can form an adduct.

Troubleshooting Protocol:

  • Run a Control Reaction: Set up a control experiment containing your starting materials (excluding Carbazamidine monohydrochloride) in the buffer and heat it under the reaction conditions. Analyze the mixture for any new products. This will show if the buffer is reacting with your other substrates.

  • Test Reactant Stability: Run a second control with only Carbazamidine monohydrochloride in the buffer at the reaction temperature. This will check for buffer-mediated degradation.[14]

  • Switch Buffer Type: Repeat the reaction using a structurally different, non-nucleophilic buffer (e.g., switch from Tris to HEPES). If the byproduct disappears, it strongly implicates the original buffer in the side reaction.

Question 3: What is the optimal pH range for reactions with Carbazamidine monohydrochloride, and how do I choose the right buffer?

Answer: The optimal pH is highly dependent on the specific reaction being performed. However, we can provide general guidelines based on the chemistry of the guanidinium group.

The guanidinium group is strongly basic due to the resonance stabilization of its protonated form.[4] The stability of the Carbazamidine itself can be pH-dependent. Extreme pH values should generally be avoided to prevent hydrolysis.[6]

Buffer Selection Workflow:

The process of selecting a buffer should be systematic. The goal is to find a system that maintains pH without interfering with the reaction.

Buffer_Selection_Workflow A Define Target pH Based on Reaction Mechanism B Consult Buffer pKa Table Select candidates with pKa ±1 of target pH A->B C Evaluate Buffer Reactivity Is it nucleophilic? Does it chelate metals? B->C D Non-Interfering Buffer Identified C->D No E Potentially Interfering Buffer C->E Yes F Run Small-Scale Test Reactions Screen selected buffer candidates D->F J Run Control Experiment (Buffer + Reactants w/o CMH) E->J G Analyze Results (Yield, Purity, Byproducts) F->G H Optimize Buffer Concentration & Final pH G->H Successful K Re-evaluate Buffer Choice Return to Step B G->K Unsuccessful I Scale-Up Reaction H->I J->F If no issues J->G If byproduct forms K->B

Caption: A systematic workflow for selecting and validating a buffer.

Comparison of Common Buffers:

BufferpKa at 25°CUseful pH RangePotential Issues with Guanidinium Compounds
Phosphate pKa2 = 7.216.2 - 8.2Can act as a catalyst; may inhibit some enzymes.[12][15] High ionic strength can affect reaction rates.[15]
Tris 8.067.1 - 9.1Primary amine is nucleophilic; pH is highly temperature-dependent.[10][16]
HEPES 7.486.8 - 8.2Generally considered non-interfering; good for many biological and chemical reactions.
MES 6.105.5 - 6.7Good for reactions requiring slightly acidic conditions; non-nucleophilic.
Citrate pKa2=4.76, pKa3=6.403.0 - 7.0Can chelate metal ions, which may be an issue if your reaction is metal-catalyzed.
Question 4: My Carbazamidine monohydrochloride is precipitating out of the reaction mixture. What should I do?

Answer: Precipitation indicates that the solubility limit of your reactant or product has been exceeded. This can be influenced by several factors related to the buffer system.

  • pH and Analyte pKa: The solubility of ionizable compounds is highly dependent on pH. Ensure the reaction pH is at least 2 units away from the pKa of your compound to maintain it in a single, soluble form (either fully ionized or non-ionized).[11]

  • Ionic Strength: High buffer concentrations can increase the ionic strength of the solution, which can sometimes lead to "salting out" and decreased solubility of organic molecules.[15]

  • Buffer Choice: Ensure the buffer itself is soluble under the reaction conditions, especially when organic co-solvents are used. Buffer precipitation can cause significant issues with reproducibility.[11]

Recommendations:

  • Check Buffer Concentration: Try reducing the buffer concentration to the lowest level that still provides adequate pH control (typically not lower than 5-10 mM).[11]

  • Add a Co-solvent: If compatible with your reaction, adding a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) can significantly improve the solubility of your reactants.

  • Re-evaluate pH: Check if the pH of the buffer is causing your compound to be in its least soluble state. Adjusting the pH may resolve the issue.

Key Experimental Protocols

Protocol 1: Buffer Screening for a Novel Reaction

This protocol outlines a method for systematically screening different buffers to find the optimal conditions for your reaction involving Carbazamidine monohydrochloride (CMH).

Objective: To identify a buffer system that maximizes product yield and minimizes byproduct formation.

Materials:

  • Carbazamidine monohydrochloride (CMH)

  • Reactant B

  • Candidate Buffers (e.g., Phosphate, HEPES, MES) prepared as 10x stock solutions.

  • Reaction vials

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Prepare 10x stock solutions of four to five different buffers (e.g., 500 mM MES pH 6.0, 500 mM Phosphate pH 7.2, 500 mM HEPES pH 7.5, 500 mM Tris pH 8.0).

  • Reaction Setup: For each buffer to be tested, set up a small-scale reaction (e.g., 100-200 µL total volume) in a reaction vial.

    • Add water and 1/10th volume of the 10x buffer stock to achieve a 1x final concentration (e.g., 50 mM).

    • Add Reactant B to its final desired concentration.

    • Initiate all reactions simultaneously by adding CMH to its final concentration.

  • Control Reaction: Set up one reaction with no buffer (using only deionized water) to establish a baseline.

  • Incubation: Incubate all vials at the desired reaction temperature for a set period.

  • Analysis: At the end of the incubation period, quench the reactions if necessary. Analyze a sample from each vial by HPLC or LC-MS to determine the consumption of starting materials and the formation of the desired product and any byproducts.

  • Evaluation: Compare the results across all buffer conditions. The optimal buffer will show the highest conversion to the desired product with the lowest level of impurities.

Buffer_Screening_Protocol cluster_prep Preparation cluster_setup Reaction Setup (for each buffer) cluster_run Execution & Analysis cluster_eval Evaluation A Prepare 10x Buffer Stocks (MES, PO4, HEPES, Tris) B Add H2O + 10x Buffer A->B C Add Reactant B B->C D Initiate with CMH C->D E Incubate at Reaction Temp D->E F Quench & Analyze (HPLC / LC-MS) E->F G Compare Yield & Purity Across Buffers F->G H Select Optimal Buffer G->H

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating Protein Guanidination via Mass Spectrometry

Executive Summary Context: In bottom-up proteomics, Tryptic digestion generates peptides terminating in either Arginine (Arg) or Lysine (Lys).[1][2][3][4] In MALDI-MS, Arg-terminated peptides exhibit significantly higher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In bottom-up proteomics, Tryptic digestion generates peptides terminating in either Arginine (Arg) or Lysine (Lys).[1][2][3][4] In MALDI-MS, Arg-terminated peptides exhibit significantly higher ionization efficiency than Lys-terminated peptides (the "Arginine Effect"), often leading to sequence coverage gaps where Lys-rich domains are suppressed.

The Solution: Protein Guanidination is the chemical conversion of the Lysine


-amino group to a homoarginine (hArg) moiety using O-methylisourea (OMI).[4][5][6][7] This reaction increases the pKa of the side chain (from ~10.5 to ~12.5), mimicking Arginine’s physicochemical properties and enhancing MALDI signal intensity by 5–15 fold.

Scope: This guide provides a rigorous framework for validating the guanidination reaction, distinguishing it from isobaric alternatives (e.g., acetylation), and standardizing the experimental workflow for maximum reproducibility.

Mechanism & Chemical Logic

The reaction utilizes O-methylisourea (OMI) as a nucleophilic guanylating agent. It is highly specific for the


-amino group of Lysine and the N-terminal 

-amino group (though the latter reacts slower).
The Reaction


Key Chemical Transformations
  • Basicity Shift: Lysine (pKa

    
     10.5) 
    
    
    
    Homoarginine (pKa
    
    
    12.5).
  • Mass Shift: The addition of the amidino group (

    
    ) replaces the amine protons, resulting in a net mass increase of +42.0218 Da  per Lysine residue.
    
  • Ionization: The hArg moiety retains a positive charge more effectively during the MALDI crystallization and desorption process, reducing ion suppression.

Comparative Analysis: Guanidination vs. Alternatives

Researchers often confuse guanidination with other Lysine-modifying protocols. The choice of method dictates the resulting MS behavior.

Table 1: Comparative Performance of Lysine Derivatization Methods
FeatureGuanidination Acetylation Dimethylation
Reagent O-methylisourea (OMI)Acetic Anhydride / NHS-AcetateFormaldehyde + NaCNBH

Target

-amino (Lys), N-term

-amino (Lys), N-term

-amino (Lys), N-term
Mass Shift (

m)
+42.0218 Da +42.0106 Da +28.0313 Da
Charge State (pH < 7) Retains Positive (+1)Neutralizes (0)Retains Positive (+1)
MALDI Response Significantly Enhanced Suppressed (loss of charge)Moderate Enhancement
Trypsin Effect Post-digest:[8] N/APre-digest: Slows/Blocks cleavagePre-digest: Blocks cleavage completelyPre-digest: Blocks cleavage completely
Primary Use Case Increasing MALDI sensitivity; De novo sequencing aid.Blocking cleavage; N-termomics; ESI negative mode.Isobaric tagging (Quantitation); Retention time shifts.

Critical Distinction: Note the dangerous similarity in mass shift between Guanidination (+42.02 Da) and Acetylation (+42.01 Da). High-resolution MS is required to distinguish these if both reagents are present, though chemically they are distinct processes.

Decision Framework & Workflow

The following diagram illustrates the decision logic and the standard "Post-Digestion" workflow, which is the most common application for signal enhancement.

GuanidinationWorkflow Start Protein Sample Digest Trypsin Digestion (Generate Lys/Arg peptides) Start->Digest Decision Goal: Enhance MALDI Signal? Digest->Decision Guan Guanidination Reaction (O-methylisourea, pH 10.5) Decision->Guan Yes (Lys -> hArg) Acet Acetylation (Acetic Anhydride) Decision->Acet No (Block Lys) Stop Stop Reaction (Add TFA to pH < 3) Guan->Stop Acet->Stop MS MALDI-MS Analysis Stop->MS Valid Validation: Check for +42.02 Da Shift MS->Valid

Figure 1: Decision matrix and workflow for post-digestion lysine derivatization.

Validated Experimental Protocol

This protocol uses the Freebase O-methylisourea method, which is superior to using the hemisulfate salt directly as it removes sulfate ions that can interfere with MALDI crystallization.

Reagents
  • O-methylisourea Hemisulfate (OMI-HS): The precursor salt.

  • Barium Hydroxide (Ba(OH)

    
    ):  Used to precipitate sulfate.
    
  • Reaction Buffer: 25 mM Ammonium Bicarbonate (AmBic).

  • Stop Solution: 10% Trifluoroacetic acid (TFA).

Step-by-Step Methodology
Phase 1: Preparation of OMI Freebase (Crucial for MS Cleanliness)
  • Dissolve 50 mg OMI-HS in 50

    
    L deionized water.
    
  • Dissolve 65 mg Ba(OH)

    
      in warm deionized water.
    
  • Mix solutions. A white precipitate (Barium Sulfate) will form immediately.

  • Centrifuge at 15,000 x g for 5 minutes.

  • Harvest Supernatant: This is your OMI Freebase reagent (approx. pH 13). Use immediately or freeze at -20°C.

Phase 2: The Reaction (Post-Digestion)
  • Digest: Perform standard trypsin digestion of your protein sample (10-50

    
    g). Dry down the peptides in a SpeedVac.
    
  • Resuspend: Dissolve peptides in 10

    
    L of mild base (e.g., 100 mM AmBic) to ensure pH is > 8.0.
    
  • React: Add 10

    
    L of OMI Freebase  supernatant.
    
    • Note: The pH must be > 10.5 for the reaction to proceed efficiently.[7] Check with pH paper if scaling up.

  • Incubate: 65°C for 20–30 minutes. (Alternatives: 37°C overnight).

  • Quench: Add 5-10

    
    L of 10% TFA .
    
    • Mechanism:[9] This drops the pH < 3, stopping the reaction and protonating the peptides for binding to C18 tips or direct MALDI spotting.

Data Interpretation & Self-Validation

To validate the success of the experiment, you must look for specific spectral evidence.

Validation Criteria 1: The Mass Shift

For every Lysine residue in a peptide, the mass must shift by exactly +42.0218 Da .

  • Example Peptide: V-L-K-G-F-K (Contains 2 Lysines)

  • Native Mass:

    
    
    
  • Expected Mass:

    
    
    
Validation Criteria 2: Isotopic Pattern

Guanidination does not significantly alter the isotopic distribution width, unlike heavy-isotope labeling. However, ensure the monoisotopic peak is selected.

Validation Criteria 3: Incomplete Reaction (The "Ladder" Effect)

If the reaction is incomplete, you will see a "ladder" of peaks separated by 42 Da.

  • Peak A: Fully Guanidinated (Target)

  • Peak B: -42 Da (One Lysine missed)

  • Peak C: Native (Failed reaction)

Success Metric: The intensity of the Fully Guanidinated peak should be >95% of the total signal for that peptide species.

Troubleshooting & Expert Insights

Issue: Low Yield / Incomplete Conversion
  • Root Cause: pH was too low. The

    
    -amino group must be unprotonated to act as a nucleophile. OMI salts are acidic; if you didn't use enough base or the freebase method, the pH likely dropped below 10.
    
  • Fix: Ensure the final reaction mixture is pH 10.5–11.0.

Issue: N-Terminal Modification
  • Observation: You see a mass shift of +42 Da on a peptide with no Lysines, or +84 Da on a peptide with 1 Lysine.

  • Explanation: The N-terminus can also be guanidinated, though the reaction is slower than at the

    
    -amine.[4]
    
  • Mitigation: Shorten reaction time (10-15 min at 65°C). However, N-term guanidination is often acceptable as it also enhances signal.

Issue: Signal Suppression in ESI
  • Context: While excellent for MALDI, guanidination can sometimes complicate ESI (Electrospray) spectra by increasing the charge state density (making peptides

    
     or 
    
    
    
    instead of
    
    
    ), which splits the signal into more channels.
  • Advice: This protocol is recommended primarily for MALDI-MS workflows.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. Link

  • Hale, J. E., et al. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine.[2][4][5][7][10][11] Analytical Biochemistry, 287(1), 110–117. Link

  • Shevchenko, A., et al. (1996).[1] Mass spectrometric sequencing of proteins silver-stained polyacrylamide gels. Analytical Chemistry, 68(5), 850–858. Link

  • Sargeant, T., et al. (2005). Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis. Proteomics, 5(9), 2392–2397. Link

Sources

Comparative

Carbazamidine Monohydrochloride vs. O-Methylisourea: A Guide to Protein Guanidination

The following guide compares Carbazamidine Monohydrochloride and O-Methylisourea (Hemisulfate) for protein modification. Executive Summary & Chemical Identity In the context of protein chemistry, the terms "Carbazamidine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares Carbazamidine Monohydrochloride and O-Methylisourea (Hemisulfate) for protein modification.

Executive Summary & Chemical Identity

In the context of protein chemistry, the terms "Carbazamidine" and "O-Methylisourea" refer to the same active guanidinating agent. The distinction lies strictly in the salt form provided by manufacturers.

  • Carbazamidine Monohydrochloride: Refers to O-Methylisourea Hydrochloride .

  • O-Methylisourea: In most commercial catalogs and "standard" protocols, this defaults to O-Methylisourea Hemisulfate .

Verdict: While both reagents perform the same chemical modification (converting Lysine to Homoarginine), the Hemisulfate is the industry standard due to stability and cost. However, the Hydrochloride (Carbazamidine HCl) or the prepared Freebase are superior choices for Mass Spectrometry (MS) applications because they minimize ionic suppression caused by sulfate ions.

Technical Comparison: Salt Forms & Performance

The active species in both reagents is the O-methylisourea cation , which reacts with primary amines. The counterion (Chloride vs. Sulfate) dictates solubility, buffer compatibility, and downstream processing requirements.

Comparative Data Table
FeatureCarbazamidine Monohydrochloride (HCl Salt)O-Methylisourea (Hemisulfate Salt)
CAS Number 5329-33-952328-05-9
Active Species O-Methylisourea cationO-Methylisourea cation
Counterion Chloride (

)
Sulfate (

)
Solubility High (Water, Methanol, Ethanol)High (Water); Poor in organics
Mass Spec Compatibility Moderate: Chloride is volatile/washable.Low: Sulfate suppresses ionization; requires desalting.
Buffer Compatibility Universal.Restricted: Precipitates with

,

buffers.
Hygroscopicity Moderate to High (Store desiccated).Low (Stable crystalline solid).
Primary Use Case Organic synthesis; MS-based proteomics.Standard protein modification; Bulk guanidination.
Critical Analysis
  • Mass Spectrometry (MS) Interference:

    • Hemisulfate: Sulfate ions are notorious for suppressing peptide ionization in MALDI and ESI-MS. If you use the hemisulfate, you must perform rigorous desalting (e.g., C18 ZipTip) before analysis.

    • Hydrochloride: Chloride ions are less suppressive and can often be removed by simple evaporation (if acidified) or standard cleanup.

  • Solubility & Organic Solvents:

    • The HCl salt (Carbazamidine) is significantly more soluble in organic solvents (methanol/ethanol). This allows for the guanidination of hydrophobic peptides or proteins that require denaturing organic co-solvents.

  • The "Freebase" Optimization:

    • For the highest sensitivity in MS, advanced protocols generate the O-Methylisourea Freebase in situ by reacting the Hemisulfate with Barium Hydroxide (

      
      ). The Barium Sulfate precipitates out, leaving a salt-free reagent solution. This method yields 5–10x higher signal intensity than the standard hemisulfate protocol.
      

Mechanism of Action: Lysine Guanidination[1][2][3][4]

The reaction is a nucleophilic substitution where the


-amino group of Lysine attacks the central carbon of O-methylisourea. Methanol is the leaving group.[1][2]

Key Specificity Note: While highly specific for the


-amino group of Lysine (pKa ~10.5), O-methylisourea can also modify the 

-amino group (N-terminus) if the pH is sufficiently high and reaction times are prolonged.
Reaction Pathway Diagram

Guanidination cluster_conditions Reaction Conditions Reagent O-Methylisourea (Active Cation) Intermediate Tetrahedral Intermediate Reagent->Intermediate Lysine Protein Lysine (-NH2) Lysine->Intermediate Nucleophilic Attack (pH > 10) Product Homoarginine (Guanidinated Lysine) Intermediate->Product Elimination Byproduct Methanol (CH3OH) Intermediate->Byproduct Leaving Group Condition1 pH 10.5 - 11.0 Condition2 Temp: 65°C (Fast) or 4°C (Slow)

Caption: The nucleophilic attack of the Lysine


-amine on O-methylisourea releases methanol, forming a homoarginine residue.

Experimental Protocols

Protocol A: Standard Guanidination (Using Hemisulfate or HCl)

Best for: Bulk protein modification, NMR studies, or when desalting is planned.

Reagents:

  • O-Methylisourea Hemisulfate (or Carbazamidine HCl)

  • Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Water or 7M Urea (if denaturation is required)

Step-by-Step:

  • Preparation: Dissolve the protein (0.1–1.0 mg/mL) in water or denaturing buffer.

  • Reagent Setup: Prepare a 0.5 M O-Methylisourea solution.

    • Note: The salt is acidic. You must adjust the pH.

  • Activation: Adjust the pH of the reagent solution to 10.5 – 11.0 using concentrated

    
     or 
    
    
    
    .
    • Critical: The reaction will not proceed efficiently below pH 10.

  • Incubation: Add the reagent to the protein solution (Reagent:Protein molar excess > 100:1).

    • Option A (Fast): Incubate at 65°C for 20–30 minutes .

    • Option B (Gentle): Incubate at 4°C for 24–72 hours .

  • Quenching: Stop the reaction by adding Trifluoroacetic acid (TFA) to lower pH < 3, or proceed directly to desalting (Dialysis/ZipTip).

Protocol B: "Salt-Free" Freebase Method (Advanced MS)

Best for: High-sensitivity Proteomics/MALDI without desalting.

Reagents:

  • O-Methylisourea Hemisulfate[3][4][5]

  • Barium Hydroxide (

    
    )
    

Step-by-Step:

  • Precipitation: Mix equimolar amounts of O-Methylisourea Hemisulfate and Barium Hydroxide in water.

  • Clarification: Centrifuge at high speed (10,000 x g) for 5 minutes. The pellet contains Barium Sulfate (

    
    ).
    
  • Collection: The supernatant contains O-Methylisourea Freebase . Use this solution immediately for the guanidination reaction described above.

  • Result: The final reaction mixture contains minimal salt, allowing for direct spotting onto MALDI targets.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of tryptic hydrolysates for enhancing signal intensities in MALDI-MS. Analytical Chemistry , 74(8), 1884-1890. Link

  • Kimmel, J. R. (1967). Guanidination of proteins. Methods in Enzymology , 11, 584-589. Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by mass spectrometry. Analytical Biochemistry , 287(1), 110-117. Link

  • Hulshof, T. G., et al. (2017).[6] O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry , 65(4), 964–972.[6] Link

Sources

Validation

A Senior Application Scientist's Guide to Amine Modification: Carbazamidine Monohydrochloride vs. Acylating Reagents

Executive Summary In the landscape of bioconjugation and protein modification, the covalent derivatization of primary amines, particularly the ε-amino group of lysine residues, is a cornerstone technique. The choice of r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation and protein modification, the covalent derivatization of primary amines, particularly the ε-amino group of lysine residues, is a cornerstone technique. The choice of reagent dictates not only the nature of the resulting chemical linkage but also profoundly influences the physicochemical properties and biological function of the modified protein. This guide provides an in-depth comparison of Carbazamidine monohydrochloride, a guanidinylating reagent, with the two most prevalent classes of acylating reagents: N-Hydroxysuccinimide (NHS) esters and carbodiimides (like EDC).

We will explore the fundamental reaction mechanisms, dissect the impact of these modifications on protein structure and stability, and provide actionable experimental protocols for their comparative evaluation. Our analysis reveals that while NHS esters and carbodiimides are workhorses for attaching probes and creating stable amide linkages, Carbazamidine monohydrochloride offers a unique value proposition: the conversion of lysine to homoarginine, a modification that preserves positive charge while increasing basicity and potentially enhancing protein stability. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of amine-modifying reagents for their specific applications.

Introduction: The Central Role of Amine Modification

Primary amines are abundant and highly accessible functional groups in most proteins, primarily located at the N-terminus and on the side chains of lysine residues.[1] Their nucleophilic nature makes them prime targets for chemical modification, enabling a wide array of applications including:

  • Fluorescent Labeling: Attaching fluorophores for imaging and detection.

  • Biotinylation: Introducing biotin for affinity purification and detection.

  • Crosslinking: Covalently linking interacting proteins or protein subunits.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Surface Immobilization: Attaching proteins to solid supports for assays and diagnostics.

The choice of an amine-modifying reagent is a critical experimental parameter. It determines the type of covalent bond formed, the reaction conditions required, and the resulting properties of the modified protein. This guide focuses on a comparative analysis of two fundamentally different approaches: guanidinylation with Carbazamidine monohydrochloride and acylation with NHS esters and carbodiimides.

The Guanidinylation Reaction: A Charge-Preserving Modification with Carbazamidine Monohydrochloride

Carbazamidine monohydrochloride, also known as aminoguanidine hydrochloride, is a reagent used for the guanidinylation of primary amines.[2][3] In the context of protein chemistry, its most significant reaction is the conversion of the ε-amino group of lysine to a homoarginine residue.[4]

Mechanism of Guanidinylation

The guanidinylation reaction involves the nucleophilic attack of the unprotonated primary amine on the carbon atom of the guanidinylating agent. This process effectively replaces the primary amine with a guanidinium group. While several reagents can achieve this transformation, such as O-methylisourea, Carbazamidine monohydrochloride serves as a direct source of the guanidino functionality.[4][5] The reaction is typically carried out under basic conditions (pH > 9) to ensure the deprotonation of the target amine, enhancing its nucleophilicity.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine-NH2 Homoarginine Protein-Homoarginine-NH-C(=NH2+)-NH2 Lysine->Homoarginine Nucleophilic Attack (pH > 9) Carbazamidine H2N-C(=NH2+)-NH2 · HCl (Carbazamidine monohydrochloride) Carbazamidine->Homoarginine

Caption: Mechanism of Guanidinylation with Carbazamidine Monohydrochloride.

Impact of Guanidinylation on Protein Properties

The conversion of lysine to homoarginine is not merely a chemical modification; it significantly alters the physicochemical properties of the amino acid side chain and, by extension, the protein.

  • Preservation of Positive Charge: Unlike acylation, which neutralizes the positive charge of the primary amine, guanidinylation preserves it. The guanidinium group of homoarginine, like that of arginine, is positively charged at physiological pH.

  • Increased Basicity: The pKa of the guanidinium group of arginine is approximately 12.5, significantly higher than the pKa of the ε-amino group of lysine (around 10.5).[6][7] This means that homoarginine remains protonated and positively charged over a broader pH range.

  • Enhanced Stability: The planar, resonance-stabilized structure of the guanidinium group allows for the formation of more stable salt bridges and a greater number of hydrogen bonds compared to the amino group of lysine.[4][6] This can lead to an increase in the overall stability of the protein.[8] Studies have shown that converting surface lysines to arginines can enhance a protein's resistance to chemical denaturants.[4][6]

  • Structural Alterations: While often preserving the overall protein fold, guanidinylation can induce localized conformational changes. These alterations may affect protein function, for better or worse, and should be experimentally evaluated.[9]

Acylating Reagents: The Workhorses of Amine Modification

Acylating reagents react with primary amines to form stable amide bonds, effectively replacing the amine's hydrogen atoms with an acyl group. This is the most common strategy for attaching labels and other molecules to proteins.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most widely used classes of amine-reactive reagents.[] They are formed by activating a carboxylic acid with N-hydroxysuccinimide, creating a good leaving group.

Mechanism: The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[11] This reaction is highly efficient at a slightly alkaline pH of 7.2 to 8.5.[11][12]

NHS_Ester_Mechanism cluster_reactants Reactants cluster_product Products Amine Protein-NH2 Amide Protein-NH-C(=O)-R (Stable Amide Bond) Amine->Amide Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester R-C(=O)-O-NHS (NHS Ester) NHS_Ester->Amide NHS NHS NHS_Ester->NHS Release of Leaving Group

Caption: Amine Modification with an NHS Ester.

Key Considerations:

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. This can reduce labeling efficiency.[12]

  • Specificity: NHS esters are highly selective for primary amines over other nucleophiles present in proteins under typical reaction conditions.[]

  • Charge Neutralization: The formation of an amide bond neutralizes the positive charge of the lysine side chain, which can impact protein solubility and function.

Carbodiimides (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine. It is an indirect method of amine modification.

Mechanism: EDC first activates a carboxyl group (e.g., on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.[13] The optimal pH for the initial activation step is typically 4.5-6.0.[13]

EDC_NHS_Mechanism cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Reaction Carboxyl Protein1-COOH Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate Activation EDC EDC EDC->Intermediate Product Protein1-CO-NH-Protein2 (Stable Amide Bond) Intermediate->Product Nucleophilic Attack Amine Protein2-NH2 Amine->Product

Caption: Amine Modification via EDC-mediated crosslinking.

Key Considerations:

  • Two-Step Reaction: It allows for more controlled conjugation by first activating one protein and then adding the second.

  • Side Reactions: The O-acylisourea intermediate is prone to hydrolysis and can also react with sulfhydryls and tyrosines.[13]

  • Charge Neutralization: Similar to NHS esters, this method neutralizes the charge of the modified amine.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between guanidinylation and acylation depends on the specific goals of the experiment. The following table summarizes the key performance characteristics of each reagent class.

FeatureCarbazamidine MonohydrochlorideN-Hydroxysuccinimide (NHS) EstersCarbodiimides (EDC)
Reaction GuanidinylationAcylationAcylation (via carboxyl activation)
Target Group Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine, N-terminus)Carboxyl groups, followed by reaction with primary amines
Bond Formed GuanidinylAmideAmide
Charge of Modified Group Positive (Preserved)Neutral (Lost)Neutral (Lost)
Optimal pH > 9.07.2 - 8.5[11][12]Activation: 4.5 - 6.0; Conjugation: 7.0 - 8.5[13]
Key Advantage Preserves positive charge, increases basicity, may enhance protein stability.[4][6][8]High reactivity and specificity for amines, wide variety of commercially available reagents.[]Zero-length crosslinking, allows for controlled two-step conjugation.
Key Disadvantage Harsher pH conditions may affect protein stability during the reaction.Hydrolysis is a major competing reaction, reducing efficiency.[12]Unstable intermediate, potential for side reactions and protein polymerization.[13]
Stability of Linkage Very stableVery stable (similar to a peptide bond)Very stable (similar to a peptide bond)

Experimental Protocols for Comparative Analysis

To empirically determine the best amine-modification strategy for a given protein, a direct comparative analysis is recommended. Here, we provide streamlined protocols for modifying a model protein (e.g., Bovine Serum Albumin, BSA) with each class of reagent.

General Materials
  • Model Protein (e.g., BSA) at 10 mg/mL in PBS.

  • Carbazamidine monohydrochloride.

  • Amine-reactive NHS ester (e.g., Biotin-NHS).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reaction Buffers: 0.1 M Sodium Borate, pH 9.5; 0.1 M MES, pH 5.5; 0.1 M Sodium Phosphate, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Desalting columns.

  • SDS-PAGE analysis materials.

  • Mass spectrometer for detailed analysis.

Protocol 1: Guanidinylation with Carbazamidine Monohydrochloride
  • Prepare Protein: Exchange the buffer of the BSA solution to 0.1 M Sodium Borate, pH 9.5 using a desalting column. Adjust the protein concentration to 5 mg/mL.

  • Prepare Reagent: Dissolve Carbazamidine monohydrochloride in the same borate buffer to a concentration of 1 M.

  • Reaction: Add the Carbazamidine solution to the protein solution to a final concentration of 0.5 M.

  • Incubation: Incubate the reaction mixture for 4-6 hours at 37°C with gentle mixing.

  • Purification: Remove excess reagent and byproducts by extensive dialysis or using a desalting column against PBS, pH 7.4.

  • Analysis: Analyze the modified protein by SDS-PAGE to check for aggregation or degradation and by mass spectrometry to determine the degree of modification.

Protocol 2: Labeling with an NHS Ester
  • Prepare Protein: Exchange the buffer of the BSA solution to 0.1 M Sodium Phosphate, pH 7.5. Adjust the protein concentration to 5 mg/mL.

  • Prepare Reagent: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 20-fold molar excess of the Biotin-NHS solution to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column against PBS, pH 7.4.

  • Analysis: Analyze by SDS-PAGE and a Western blot or dot blot with streptavidin-HRP to confirm biotinylation. Use mass spectrometry to determine the degree of labeling.

Protocol 3: Conjugation using EDC/Sulfo-NHS

This protocol describes the labeling of a protein's carboxyl groups with an amine-containing probe, which is the reverse of directly targeting protein amines but illustrates the use of EDC for amine modification.

  • Prepare Protein: Exchange the buffer of the BSA solution to 0.1 M MES, pH 5.5. Adjust the protein concentration to 5 mg/mL.

  • Prepare Reagents: Prepare fresh solutions of EDC (100 mM) and Sulfo-NHS (100 mM) in the MES buffer. Prepare a solution of an amine-containing probe (e.g., a biotin-amine) in the same buffer.

  • Activation: Add EDC and Sulfo-NHS to the protein solution to final concentrations of 10 mM and 5 mM, respectively.

  • Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation: Add the amine-containing probe to the activated protein solution (e.g., at a 50-fold molar excess).

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.5 with 0.1 M Sodium Phosphate buffer.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Purify the conjugated protein using a desalting column against PBS, pH 7.4.

  • Analysis: Analyze as described in Protocol 2.

Comparative Workflow Diagram

Comparative_Workflow cluster_guanidinylation Guanidinylation cluster_nhs NHS Ester Labeling cluster_edc EDC/Sulfo-NHS Labeling Start Start: Model Protein (e.g., BSA) in PBS Guan_Buffer Buffer Exchange to pH 9.5 Borate Start->Guan_Buffer NHS_Buffer Buffer Exchange to pH 7.5 Phosphate Start->NHS_Buffer EDC_Buffer Buffer Exchange to pH 5.5 MES Start->EDC_Buffer Guan_React Add Carbazamidine Monohydrochloride Guan_Buffer->Guan_React Guan_Incubate Incubate 4-6h at 37°C Guan_React->Guan_Incubate Guan_Purify Purify (Desalting Column) Guan_Incubate->Guan_Purify Analysis Comparative Analysis: - SDS-PAGE - Mass Spectrometry - Functional Assay Guan_Purify->Analysis NHS_React Add NHS-Ester NHS_Buffer->NHS_React NHS_Incubate Incubate 1-2h at RT NHS_React->NHS_Incubate NHS_Purify Purify (Desalting Column) NHS_Incubate->NHS_Purify NHS_Purify->Analysis EDC_React Add EDC/Sulfo-NHS, then Amine Probe EDC_Buffer->EDC_React EDC_Incubate Incubate 2h at RT EDC_React->EDC_Incubate EDC_Purify Purify (Desalting Column) EDC_Incubate->EDC_Purify EDC_Purify->Analysis

Caption: Experimental workflow for comparing amine-modifying reagents.

Conclusion and Recommendations

The choice of an amine-modifying reagent is a critical decision with significant downstream consequences.

  • Choose Carbazamidine Monohydrochloride (Guanidinylation) when:

    • Preserving the positive charge of the modified lysine is crucial for maintaining protein structure or function.

    • Increasing the basicity of the modified residue is desirable.

    • Enhancing protein stability against chemical denaturation is a goal.

    • The protein can tolerate the required alkaline reaction conditions.

  • Choose NHS Esters when:

    • The primary goal is to attach a label (fluorophore, biotin, etc.) via a stable amide bond.

    • A wide variety of commercially available, pre-activated reagents is needed.

    • High reaction efficiency and specificity for primary amines are paramount.

  • Choose EDC (with NHS/Sulfo-NHS) when:

    • A "zero-length" crosslink is required, with no additional atoms between the conjugated molecules.

    • A controlled, two-step conjugation is necessary to avoid unwanted polymerization.

    • The target for modification is a carboxyl group, to be linked to an amine-containing molecule.

Ultimately, the optimal reagent and protocol must be empirically determined for each specific protein and application. By understanding the underlying chemistry and the impact of each modification, researchers can make informed decisions to achieve their desired bioconjugation outcomes.

References

  • Guanidinylation of the cold shock protein YB‐1: Molecular basis, structural changes and Notch‐3 receptor binding. (2025). PMC. [Link]

  • Sokalingam, S., Raghunathan, G., Soundrarajan, N., & Lee, S. G. (2012). A study on the effect of surface lysine to arginine mutagenesis on protein stability and structure using green fluorescent protein. PLoS One, 7(7), e40410. [Link]

  • Feeney, R. E., & Whitaker, J. R. (1998). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). Carbazamidine monohydrochloride. In PubChem Compound Database. Retrieved from [Link]

  • Gulang Hailun fine chemical Co., Ltd. (n.d.). Carbazamidine hydrochloride CAS NO.16139-18-7. Retrieved from [Link]

  • Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. (n.d.). National Institutes of Health. [Link]

  • Feeney, R. E., & Whitaker, J. R. (1998).
  • D'Hooge, R., & De Deyn, P. P. (2006). Role of lysine versus arginine in enzyme cold-adaptation: modifying lysine to homo-arginine stabilizes the cold-adapted alpha-amylase from Pseudoalteramonas haloplanktis. Proteins: Structure, Function, and Bioinformatics, 64(2), 438-447. [Link]

  • Negi, I., Jangra, R., Sharma, P., & Sharma, P. (2022). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. Physical Chemistry Chemical Physics, 25(1), 223-234. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

Sources

Comparative

Quantitative Analysis of Guanidination: Pyrazole-1-Carboxamidine (Carbazamidine) vs. Alternatives

Executive Summary & Chemical Identity Verification Important Nomenclature Clarification: While the term "Carbazamidine monohydrochloride" (CAS 16139-18-7) technically refers to Aminoguanidine , this reagent is primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity Verification

Important Nomenclature Clarification: While the term "Carbazamidine monohydrochloride" (CAS 16139-18-7) technically refers to Aminoguanidine , this reagent is primarily a Nitric Oxide Synthase (iNOS) inhibitor and not a guanidinylating agent for converting amines to guanidines.

In the context of quantitative guanidination (converting Lysine to Homoarginine for proteomics or synthesis), the industry-standard reagent often confused with the above is 1H-Pyrazole-1-carboxamidine hydrochloride (P1C) (CAS 4023-02-3).

This guide focuses on Pyrazole-1-carboxamidine (P1C) as the advanced alternative to the traditional O-Methylisourea (OMIS) . P1C offers superior kinetics, milder reaction conditions, and higher yields, making it the preferred choice for modern proteomic workflows (e.g., TAGS) and complex organic synthesis.

Mechanistic Analysis: The Guanidination Pathway

Guanidination transforms the


-amino group of Lysine residues into a guanidino group, creating Homoarginine .[1] This modification increases the basicity of the residue (pKa shift from ~10.5 to ~12.5), enhancing ionization in MALDI-TOF mass spectrometry (the "Arginine Effect") and altering solubility profiles.
Reaction Mechanism (P1C vs. OMIS)

The following diagram illustrates the nucleophilic substitution pathway. P1C utilizes a pyrazole leaving group, which is significantly more efficient than the methanol/urea leaving groups associated with O-Methylisourea.

Guanidination_Mechanism cluster_Reagents Reagent Options Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack P1C Pyrazole-1-carboxamidine (P1C) P1C->Intermediate Fast Kinetics (pH 9.0) OMIS O-Methylisourea (OMIS) OMIS->Intermediate Slow Kinetics (pH 11.0) Homoarginine Homoarginine (R-NH-C(=NH)NH2) Intermediate->Homoarginine Elimination Byproducts Leaving Group (Pyrazole or Methanol) Intermediate->Byproducts

Figure 1: Mechanistic pathway of lysine guanidination.[2] P1C facilitates the reaction under milder conditions due to the superior leaving group ability of the pyrazole ring compared to the methoxy group of OMIS.

Comparative Analysis: P1C vs. O-Methylisourea

The following data synthesizes experimental results from proteomic benchmarking (e.g., TAGS method) and synthetic optimization studies.

FeaturePyrazole-1-carboxamidine (P1C) O-Methylisourea (OMIS) Implications for Research
Reaction Kinetics Fast (2–16 hours)Slow (24–72 hours)P1C enables same-day analysis; OMIS requires multi-day incubation.
Optimal pH pH 8.5 – 9.5 pH 10.5 – 11.5 P1C preserves labile PTMs (e.g., phosphorylation) better than the harsh alkalinity of OMIS.
Temperature Room Temperature (

)
Often requires heat (

)
P1C reduces thermal degradation of proteins.
Specificity Tunable. Reacts with Lys (

) and N-term (

).
Lysine Specific (mostly).P1C is used for total amine blocking (TAGS). OMIS is better if N-term preservation is strictly required without optimization.
Yield (Steric Hindrance) High (>95%) Moderate (70-85%)P1C is superior for structurally complex or buried residues.
Mass Shift +42.0218 Da +42.0218 Da Identical mass shift; indistinguishable by MS mass alone.
Byproducts Pyrazole (Solid/Soluble)Methanol (Volatile/Soluble)Pyrazole requires removal (e.g., C18 desalting) before MS.
Critical Insight: The "Arginine Effect"

Both reagents convert Lys to Homoarginine, enhancing MALDI-TOF sensitivity.[1][3] However, P1C achieves this with significantly less protein backbone hydrolysis due to the lower pH requirement [1].

Experimental Protocol: High-Efficiency Guanidination with P1C

This protocol is designed for proteomic samples (peptides/proteins) requiring high conversion rates for quantitative mass spectrometry.

Materials
  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (P1C).[2][3]

  • Buffer: 50 mM HEPES or Sodium Bicarbonate, pH 9.0.

  • Stop Solution: 5% Trifluoroacetic acid (TFA).

Workflow Diagram

Protocol_Workflow Step1 1. Solubilization Dissolve Protein/Peptide in 50mM HEPES (pH 9.0) Step2 2. Reagent Addition Add P1C (50-100x Molar Excess) Final Conc: ~1-2 M Step1->Step2 Step3 3. Incubation Incubate at RT for 3-16 Hours (Time depends on steric complexity) Step2->Step3 Step4 4. Quenching Add TFA to pH < 3.0 Stops reaction immediately Step3->Step4 Step5 5. Desalting (Critical) Remove Pyrazole byproduct using C18 ZipTip or Spin Column Step4->Step5 Step6 6. MS Analysis Analyze for +42.02 Da shift Step5->Step6

Figure 2: Step-by-step workflow for P1C-mediated guanidination. Step 5 is critical as the pyrazole byproduct can suppress ionization if not removed.

Step-by-Step Methodology
  • Preparation: Dissolve the protein sample in 50 mM HEPES (pH 9.0). Avoid amine-containing buffers (Tris, Glycine) as they will compete for the reagent.

  • Reagent Addition: Prepare a fresh 2.0 M stock of P1C in water. Add to the sample to achieve a final concentration of 0.5 – 1.0 M (approx. 100-fold molar excess over Lysine residues).

  • Incubation: Incubate at room temperature.

    • Peptides: 2–4 hours.

    • Intact Proteins: Overnight (12–16 hours) to ensure modification of buried lysines.

  • Quenching: Stop the reaction by acidifying with 10% TFA to a final pH of 2–3.

  • Purification: Desalt using C18 solid-phase extraction (SPE) to remove excess P1C and the pyrazole leaving group.

Quantitative Verification (Mass Spectrometry)

To validate the reaction quantitatively, calculate the Conversion Efficiency (%) using the intensity ratio of the guanidinated peptide vs. the unmodified peptide.

Equation:



Where:

  • 
     = Intensity of the precursor ion shifted by 
    
    
    
    (where
    
    
    is the number of Lysines).
  • 
     = Intensity of the remaining native precursor ion.
    

Success Criteria:

  • >95% Conversion: Required for quantitative proteomics (e.g., SILAC, TAGS).

  • Specificity Check: Ensure no +42 Da shift is observed on Arginine or Histidine residues (though N-terminal modification may occur depending on pH).

References

  • Zhang, H., et al. (2019). "Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines." Analytical Chemistry. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). "Optimization of Guanidination Procedures for MALDI Mass Mapping." Analytical Chemistry. [Link]

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[3] Journal of Organic Chemistry. [Link][2]

  • PubChem. (2025). "Carbazamidine monohydrochloride (Aminoguanidine) Compound Summary." National Library of Medicine. [Link]

Sources

Validation

Comparative Guide: Isotopic Labeling with Carbazamidine (O-Methylisourea) for Quantitative Proteomics

Executive Summary This guide provides a technical analysis of Carbazamidine monohydrochloride (chemically synonymous in this context with O-Methylisourea ) as a derivatization reagent for quantitative proteomics. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Carbazamidine monohydrochloride (chemically synonymous in this context with O-Methylisourea ) as a derivatization reagent for quantitative proteomics. Unlike standard metabolic labeling (SILAC) or isobaric tagging (TMT), Carbazamidine labeling is a chemical guanidination process that converts Lysine residues into Homoarginine .

This transformation serves a dual purpose:

  • Isotopic Quantification: By utilizing light (

    
    ) and heavy (
    
    
    
    ) isotopologues of Carbazamidine, researchers can perform relative quantification at the MS1 level.
  • Signal Enhancement: The conversion increases the basicity of lysine side chains (pKa shift from ~10.5 to ~12.5), significantly enhancing ionization efficiency in MALDI-MS and simplifying fragmentation patterns by restricting trypsin cleavage to arginine residues.

Part 1: Mechanism of Action & Chemical Grounding

The Guanidination Reaction

The core utility of Carbazamidine in proteomics is the nucleophilic attack of the lysine


-amino group on the central carbon of the O-methylisourea functionality. This reaction is highly specific to 

-amines at basic pH (

), largely sparing N-terminal

-amines due to their lower pKa and distinct nucleophilicity profiles.

Key Chemical Transformation:

  • Substrate: Lysine Residue (Mass: 128.09 Da)

  • Reagent: Carbazamidine (O-Methylisourea)

  • Product: Homoarginine Residue (Mass: 170.12 Da)

  • Net Mass Shift: +42.02 Da (Monoisotopic, Light Label)

Visualization: Reaction Mechanism

The following diagram illustrates the conversion of Lysine to Homoarginine via Carbazamidine.

GuanidinationMechanism cluster_properties Physicochemical Shift Lysine Lysine Residue (ε-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 10.5) Reagent Carbazamidine (O-Methylisourea) Reagent->Intermediate Product Homoarginine (Guanidino Group) Intermediate->Product Elimination Byproduct Methanol/Ammonia (Leaving Groups) Intermediate->Byproduct Prop1 pKa: ~10.5 -> ~12.5 Prop2 Trypsin Cleavage: Blocked at Lys

Caption: Mechanism of Lysine Guanidination. The reaction selectively targets ε-amines, converting Lysine to Homoarginine and blocking tryptic cleavage at the site.

Part 2: Comparative Analysis

This section objectively compares Carbazamidine labeling against industry-standard alternatives: Dimethyl Labeling (Chemical), SILAC (Metabolic), and TMT (Isobaric).

Table 1: Technical Comparison of Labeling Strategies
FeatureCarbazamidine (Guanidination)Dimethyl LabelingSILACTMT / iTRAQ
Labeling Type Chemical (Post-digestion)Chemical (Post-digestion)Metabolic (In vivo)Chemical (Post-digestion)
Target Residue Lysine (

-amine)
Lysine + N-terminiLys/Arg (usually)Lysine + N-termini
Quantification Level MS1 (Precursor intensity)MS1 (Precursor intensity)MS1 (Precursor intensity)MS2 (Reporter ions)
Multiplexing Low (2-3 plex)Low (2-3 plex)Low (2-3 plex)High (10-18 plex)
Ionization Effect Significant Enhancement (High pKa)Moderate EnhancementNeutralNeutral/Slight Suppression
Trypsin Effect Blocks Cleavage at Lys No Effect (usually)No EffectNo Effect
Cost Efficiency High (Reagents are cheap)Very High (Formaldehyde is cheap)Low (Expensive media)Low (Expensive kits)
Primary Use Case MALDI-MS, De Novo Sequencing, Signal boostingGeneral LC-MS Quant, EconomyCell Culture QuantHigh-throughput Clinical
Deep Dive: Why Choose Carbazamidine?
1. The "MALDI Effect"

Carbazamidine is superior to Dimethyl labeling for MALDI-MS workflows. Homoarginine has a higher proton affinity than Lysine. In MALDI, where protonation is the primary ionization mechanism, guanidinated peptides show signal intensity increases of 5-15 fold compared to native peptides. This allows for the detection of low-abundance peptides that would otherwise be lost in the noise.

2. Simplified Fragmentation (De Novo Sequencing)

By converting Lysine to Homoarginine, Carbazamidine makes the residue resistant to Trypsin digestion.

  • Native Trypsin: Cleaves at Lys and Arg. Result: Many short peptides.

  • Guanidinated Trypsin: Cleaves only at Arg. Result: Fewer, longer peptides.

  • Benefit: Longer peptides provide more sequence context and reduce sample complexity, aiding de novo sequencing algorithms.

3. Cost vs. SILAC

SILAC requires growing cells in labeled media for multiple doublings. It is inapplicable to clinical tissue samples or biofluids. Carbazamidine labeling is performed after protein extraction, making it compatible with any biological source (tissue, plasma, CSF) at a fraction of the cost of TMT.

Part 3: Experimental Protocol (Self-Validating)

Disclaimer: This protocol utilizes Carbazamidine monohydrochloride (O-methylisourea HCl). Ensure all waste is handled according to chemical safety standards.

Reagents
  • Labeling Reagent: 2.0 M O-Methylisourea (Carbazamidine) monohydrochloride in water.

  • Base: 2.0 M NaOH or Ammonia (to adjust pH).

  • Stop Solution: 10% Trifluoroacetic acid (TFA).[1]

Workflow Diagram

Workflow cluster_labeling Isotopic Labeling Step Start Protein Extract (Tissue/Cells) ReduceAlk Reduction & Alkylation (DTT/IAA) Start->ReduceAlk Digest Tryptic Digestion (Overnight) ReduceAlk->Digest Split Split Sample Digest->Split LabelL Add Light Reagent (12C-Carbazamidine) Split->LabelL LabelH Add Heavy Reagent (13C-Carbazamidine) Split->LabelH Incubate Incubate 65°C, pH 10.5-11.0 LabelL->Incubate LabelH->Incubate Stop Stop Reaction (Add TFA to pH < 3) Incubate->Stop Mix Mix 1:1 Stop->Mix MS LC-MS/MS or MALDI-MS (Quantify MS1 Pairs) Mix->MS

Caption: Quantitative workflow using differential Carbazamidine labeling. Samples are digested first, then labeled, mixed, and analyzed.[2][3]

Step-by-Step Methodology
  • Digestion: Perform standard tryptic digestion (e.g., 50 µg protein, reduced with DTT, alkylated with IAA, digested with Trypsin 1:50 ratio overnight).

  • pH Adjustment (CRITICAL):

    • The guanidination reaction requires a deprotonated

      
      -amine. The pH must  be maintained between 10.5 and 11.0 .
      
    • Validation Check: Spot 1 µL on a pH strip. If pH < 10, the reaction efficiency drops below 50%. Add NaOH carefully to reach target pH.

  • Labeling Reaction:

    • Add equal volume of 2.0 M Carbazamidine (Light or Heavy) to the digest.

    • Incubate at 65°C for 10–30 minutes (Rapid Protocol) or Room Temperature for 12 hours (Gentle Protocol).

    • Note: High temperature speeds up the reaction but risks side reactions if pH is too high (>12).

  • Quenching:

    • Add 10% TFA to lower pH to < 3.0. This halts the nucleophilic attack immediately.

  • Desalting (Self-Validation):

    • Use C18 StageTips or ZipTips.

    • Validation: Analyze a small aliquot by MALDI or LC-MS. Look for the disappearance of the native Lysine mass series. A successful reaction should show >95% conversion (Native Lys peaks should be negligible).

  • Mixing & Analysis:

    • Mix Light and Heavy samples 1:1.

    • Analyze via MS.[1][2][4][5][6][7][8] Look for doublets separated by the mass difference of the isotope tag (e.g., +42 Da vs +46 Da if using a +4 Da heavy tag).

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890.

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by matrix-assisted laser desorption/ionization mass spectrometry.[1][2][5][9][10][11] Analytical Biochemistry, 287(1), 110–117.

  • Sigma-Aldrich. (n.d.). MALDI-TOF MS Analysis of Proteins by an Enhanced, Rapid Guanidination Procedure. Technical Bulletin.

  • Boersema, P. J., et al. (2009).[7] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494.[7] (Provided for comparative context).

  • PubChem. (2025).[12] Carbazamidine monohydrochloride (Compound Summary). National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Carbazamidine monohydrochloride proper disposal procedures

Executive Summary & Chemical Identification In the field of protein biochemistry and genomic extraction, Carbazamidine monohydrochloride —more commonly known in the laboratory as Guanidine Hydrochloride (GdnHCl) —is a ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

In the field of protein biochemistry and genomic extraction, Carbazamidine monohydrochloride —more commonly known in the laboratory as Guanidine Hydrochloride (GdnHCl) —is a ubiquitous chaotropic agent. While invaluable for denaturing proteins and lysing cells, its disposal presents a specific, high-risk chemical incompatibility that is frequently overlooked in standard safety briefings.[1][2]

This guide provides a field-validated protocol for the safe containment and disposal of GdnHCl. The core directive of this document is to prevent the accidental formation of toxic chloramines and cyanide gas, a common hazard when this specific salt interacts with standard laboratory disinfectants.[1]

Parameter Data
Common Name Guanidine Hydrochloride (GdnHCl)
Synonyms Carbazamidine monohydrochloride; Aminoformamidine HCl
CAS Number 50-01-1
Molecular Formula CH₅N₃[1][2][3][4] · HCl
Primary Hazard Acute Toxicity (Oral/Inhalation), Irritant, Reactive with Hypochlorites

The Critical Safety Directive: The "Bleach Rule"

STOP AND READ: The single most dangerous error researchers make with GdnHCl is mixing it with bleach (sodium hypochlorite) during decontamination.

Many commercial DNA/RNA extraction kits (e.g., Qiagen, Promega) utilize high concentrations (4M–6M) of GdnHCl in their lysis buffers.[1] If you treat these specific waste streams with bleach—a common practice for biological waste—you will generate chloramine gas , chlorine gas , and potentially hydrogen cyanide .[1][5]

  • Rule: Never add bleach to waste containing Carbazamidine monohydrochloride.[2]

  • Mechanism: The guanidinium cation reacts with hypochlorite to form reactive chloramines, which decompose into toxic gases.[1]

Visualizing the Hazard Logic

Bleach_Incompatibility GdnHCl Carbazamidine HCl (Guanidine HCl) Reaction Chemical Reaction (Rapid Oxidation) GdnHCl->Reaction Bleach Sodium Hypochlorite (Bleach) Bleach->Reaction Toxins TOXIC GAS RELEASE: Chloramines, Chlorine, HCN Reaction->Toxins

Figure 1: The incompatibility pathway.[1][2][6][7] Mixing GdnHCl with bleach results in the immediate release of hazardous gases.[1][8]

Pre-Disposal Assessment & PPE[2]

Before handling waste, ensure the following self-validating safety checks are in place.

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator if handling dry powder (GdnHCl dust is a severe respiratory irritant).[2]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[2]

  • Eyes: Chemical splash goggles.[2] Standard safety glasses are insufficient for liquid waste pouring due to splash risks.[2]

Waste Characterization (The "Sniff" Test Alternative): Do not rely on smell. Verify the source. If the liquid waste comes from a "Lysis" or "Binding" step in a spin-column protocol, assume it contains GdnHCl.[1][2]

Field-Proven Disposal Protocols

Protocol A: Liquid Waste (Buffers & Supernatants)

Do not pour down the drain.[9][10][11] Although GdnHCl is biodegradable over long periods, high concentrations are toxic to aquatic life and disrupt municipal water treatment nitrogen cycles.[1]

  • Segregation: Designate a specific waste container labeled "NON-HALOGENATED ORGANIC WASTE - NO BLEACH." [2]

  • Neutralization (Biologicals): If the waste contains biological agents (bacteria/viruses) and GdnHCl, do not use bleach .

    • Alternative: Use a phenolic disinfectant (e.g., Wescodyne) or rely on the fact that 6M GdnHCl is itself a potent antimicrobial agent that lyses most cells.[1]

  • Collection: Pour liquid waste into a high-density polyethylene (HDPE) carboy.[2]

  • PH Check (Self-Validation): Periodically check the pH of the waste container. GdnHCl solutions are typically slightly acidic to neutral (pH 4.5–6.0).[2] A sudden spike in alkalinity (pH > 9) suggests someone may have accidentally added bleach or base; evacuate the area if this occurs.

Protocol B: Solid Waste (Columns, Tips, Debris)

Spin columns and pipette tips contaminated with GdnHCl are considered hazardous chemical waste, not just biohazard waste.[1]

  • Containment: Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil).

  • Labeling: Tag as "Solid Debris contaminated with Guanidine HCl."

  • Disposal: Incineration is the preferred method for destruction, as it thermally decomposes the guanidinium structure (releasing NOx, which scrubbers handle).[1]

Protocol C: Spill Cleanup Workflow

If dry powder or liquid concentrate is spilled:

  • Isolate: Evacuate the immediate 3-meter radius.[2]

  • Protect: Don PPE including respiratory protection.[2]

  • Absorb:

    • Liquid: Use inert absorbents (vermiculite or clay).[2] Do not use paper towels if the concentration is high, as drying can leave reactive crystals.[1]

    • Solid: Do not dry sweep (creates dust).[2] Cover with wet paper towels (water only) to dampen, then scoop.[1]

  • Clean: Wash the area with water and soap.[10] Do not use bleach to clean the surface residue.

Operational Decision Matrix

Use this workflow to determine the correct disposal path for your specific waste stream.

Disposal_Workflow Start Waste Identification: Contains Carbazamidine HCl? Type Determine Physical State Start->Type Liquid Liquid Waste (Buffers/Filtrate) Type->Liquid Solid Solid Waste (Tips/Columns/Powder) Type->Solid BioCheck Contains Biologicals? Liquid->BioCheck Bag Double Bag & Label for Incineration Solid->Bag NoBleach CRITICAL: DO NOT ADD BLEACH BioCheck->NoBleach Yes Carboy Collect in Chemical Waste Carboy BioCheck->Carboy No AltDecon Use Phenolic Disinfectant or rely on GdnHCl lysis NoBleach->AltDecon AltDecon->Carboy

Figure 2: Step-by-step decision tree for Carbazamidine HCl disposal.

Regulatory Compliance (EPA/RCRA)[1][2]

While Carbazamidine monohydrochloride is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated under the "Characteristic" definitions if mixed with incompatible agents.[1]

  • RCRA Status: Generally classified as D003 (Reactive) if there is a risk of it generating toxic gases when exposed to pH changes or incompatible agents (like bleach) in a mixed waste stream [1].[2]

  • European Waste Code (EWC): Typically categorized under 18 01 06 (chemicals consisting of or containing dangerous substances).[2]

References

  • United States Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (D003 Reactivity). EPA.gov.[2] [Link]1][2]

  • Stanford University Environmental Health & Safety. (2023).[2] Sodium Hypochlorite (Bleach) Incompatibility Guide. Stanford.edu.[2] [Link]1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. PubChem.[2][3][7][12] [Link]1][2]

  • University of California, Davis (Safety Services). (2021). Lessons Learned: Incompatible Chemicals Generate Chlorine Gas. UCDavis.edu.[2] [Link]1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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